4-Difluoromethoxy-3-methyl-benzeneboronic acid
Description
BenchChem offers high-quality 4-Difluoromethoxy-3-methyl-benzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Difluoromethoxy-3-methyl-benzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(difluoromethoxy)-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-5-4-6(9(12)13)2-3-7(5)14-8(10)11/h2-4,8,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSXGLPRKOFDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669676 | |
| Record name | [4-(Difluoromethoxy)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958451-72-4 | |
| Record name | B-[4-(Difluoromethoxy)-3-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958451-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Difluoromethoxy)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Difluoromethoxy Moiety in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the difluoromethoxy (OCF₂H) group has emerged as a uniquely valuable substituent, offering a nuanced modulation of a molecule's physicochemical properties.[2][3] Unlike the more common trifluoromethyl group, the OCF₂H moiety provides a distinct electronic profile and can act as a lipophilic hydrogen bond donor, profoundly influencing metabolic stability, membrane permeability, and target binding affinity.[1][3]
4-Difluoromethoxy-3-methyl-benzeneboronic acid is a key building block that provides medicinal chemists with direct access to this privileged functional group. As a versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, it enables the efficient construction of complex biaryl structures, which are common motifs in pharmacologically active compounds. This guide offers a detailed exploration of the synthesis of this important intermediate, grounded in mechanistic principles and practical laboratory considerations for researchers in drug development.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic approach to 4-Difluoromethoxy-3-methyl-benzeneboronic acid identifies two primary bond disconnections. The most apparent is the carbon-boron bond, suggesting a borylation reaction as the final key step. This leads back to the aryl precursor, 1-(difluoromethoxy)-2-methylbenzene. The second disconnection targets the C-O bond of the difluoromethoxy group, pointing to a difluoromethoxylation reaction of a corresponding phenol, 2-methylphenol (o-cresol), as the initial stage.
This analysis establishes a robust two-stage synthetic strategy:
-
Stage 1: Difluoromethoxylation. The synthesis begins with the conversion of readily available 2-methylphenol into 1-(difluoromethoxy)-2-methylbenzene.
-
Stage 2: Directed Borylation. The second stage involves the regioselective installation of the boronic acid group onto the difluoromethoxylated aromatic ring to yield the final product.
Caption: Retrosynthetic pathway for 4-Difluoromethoxy-3-methyl-benzeneboronic acid.
Part 1: Synthesis of the Aryl Precursor via Phenolic Difluoromethoxylation
The introduction of the OCF₂H group onto a phenol is most commonly achieved through a reaction with a difluorocarbene (:CF₂) precursor.[4] While various reagents can generate this reactive intermediate, sodium chlorodifluoroacetate (ClCF₂COONa) is often preferred due to its stability, commercial availability, and operational simplicity.[4][5]
Mechanism and Rationale: The reaction proceeds via the in situ generation of difluorocarbene. Under thermal conditions, sodium chlorodifluoroacetate undergoes decarboxylation to produce a difluoro(chloro)methyl anion, which rapidly eliminates a chloride ion to form the electrophilic difluorocarbene.[4] The phenolic starting material, 2-methylphenol, is deprotonated by a base (e.g., cesium carbonate, potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then traps the highly reactive difluorocarbene intermediate. A subsequent protonation event during aqueous workup yields the desired 1-(difluoromethoxy)-2-methylbenzene product.[4]
The choice of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is critical. It effectively dissolves the reagents and allows the reaction to be heated to the temperature required for efficient decarboxylation of the sodium chlorodifluoroacetate.[6]
Detailed Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-2-methylbenzene
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylphenol (1.0 equiv), sodium chlorodifluoroacetate (1.5-2.0 equiv), and a suitable base such as cesium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (typically a 0.5 M to 1.0 M concentration with respect to the phenol).
-
Reaction Conditions: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then with brine to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 1-(difluoromethoxy)-2-methylbenzene.
Part 2: Regioselective Borylation to Afford the Target Compound
The conversion of 1-(difluoromethoxy)-2-methylbenzene to the corresponding boronic acid requires the regioselective introduction of a B(OH)₂ group at the C4 position. The primary methods for achieving this are ortho-lithiation followed by borylation or transition-metal-catalyzed C-H borylation.[7][8] Given the substitution pattern, a lithiation/borylation approach is highly effective.
Mechanism and Rationale: Directed Ortho-Metalation The difluoromethoxy group is a moderate ortho-directing group for metalation. However, the adjacent methyl group at C2 sterically hinders the C1 position. The most acidic aromatic proton is at the C6 position, ortho to the methyl group. To achieve borylation at the desired C4 position, a common strategy involves bromination followed by a lithium-halogen exchange.
A more direct and often preferred industrial route involves a Friedel-Crafts type bromination to install a bromine atom, which can then be converted to the boronic acid. The directing effects of the ortho-methyl and para-difluoromethoxy groups will guide the bromine to the desired position. Subsequently, a lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperature generates an aryllithium intermediate. This potent nucleophile is then quenched with an electrophilic boron source, typically a trialkyl borate such as triisopropyl borate (B(OiPr)₃).[9] The resulting boronate ester is hydrolyzed under acidic conditions during workup to yield the final 4-Difluoromethoxy-3-methyl-benzeneboronic acid.[7][10]
Alternative Strategy: Iridium-Catalyzed C-H Borylation A more modern and atom-economical alternative is the direct C-H borylation catalyzed by iridium complexes.[11] This method avoids the need for a pre-functionalized aryl halide. The catalyst, often in conjunction with a bidentate ligand, selectively activates a C-H bond and facilitates its reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). While powerful, achieving the correct regioselectivity in a polysubstituted arene can be challenging and requires careful optimization of ligands and conditions.[11] For the specific target molecule, the lithiation route offers more predictable regiochemical control.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Lithiation/Borylation | 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | n-BuLi, B(OiPr)₃, HCl | High regioselectivity, reliable | Requires synthesis of aryl bromide, cryogenic temperatures |
| Ir-Catalyzed C-H Borylation | 1-(Difluoromethoxy)-2-methylbenzene | [Ir(COD)OMe]₂, dtbpy, B₂pin₂ | Atom economical, avoids halides | Potential for regioisomeric mixtures, expensive catalyst |
Detailed Experimental Protocol: Synthesis of 4-Difluoromethoxy-3-methyl-benzeneboronic acid
(This protocol assumes the synthesis of the intermediate 4-bromo-1-(difluoromethoxy)-2-methylbenzene from 1-(difluoromethoxy)-2-methylbenzene via electrophilic bromination)
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert nitrogen atmosphere, dissolve 4-bromo-1-(difluoromethoxy)-2-methylbenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, typically as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting solution at -78°C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[9]
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or by performing a slurry in a mixture of hexanes and ethyl acetate to afford the pure boronic acid as a white solid.[12]
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Data |
| Molecular Formula | C₈H₉BF₂O₃ |
| CAS Number | 958451-72-4[13] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.35 (s, 3H, CH₃), 6.60 (t, J=73.2 Hz, 1H, OCF₂H), 7.15 (d, J=8.4 Hz, 1H, Ar-H), 7.90 (d, J=8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 8.20 (br s, 2H, B(OH)₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -80.5 (d, J=73.2 Hz) |
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Difluoromethoxy-3-methyl-benzeneboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[14][15] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing complex molecular architectures.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X).[16]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.[16]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[16]
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 4-Difluoromethoxy-3-methyl-benzeneboronic acid is a strategic process that provides access to a high-value building block for pharmaceutical research. The described two-stage approach, involving an efficient difluoromethoxylation of 2-methylphenol followed by a regiocontrolled borylation via a lithium-halogen exchange pathway, represents a reliable and scalable method. By understanding the mechanistic underpinnings of each transformation, researchers can effectively troubleshoot and optimize this synthesis, thereby facilitating the discovery and development of next-generation therapeutics.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
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Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4487.
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Devan, N. (1998). Synthesis of aryl boronic acids. Google Patents, CA2297780A1.
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
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Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
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Lee, J. W., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical science, 10(11), 3223–3228.
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Ardá, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5206.
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Shen, Y., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(8), 2298-2301.
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Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
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Lee, J. W., & Ngai, M. Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(4), 878–889.
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Wang, F., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 13(1), 1-11.
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Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
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Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.
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Hu, J., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry.
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University of Bath. (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters.
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium (Aryl)trifluoroborates. Organic Syntheses, 88, 184-194.
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Organic Syntheses, Inc. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
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Unknown. (2013). Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Google Patents, CN103467260A.
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ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
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Unknown. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents, CN103951688A.
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The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
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Sigma-Aldrich. (n.d.). 4-Difluoromethoxy-3-methyl-benzeneboronic acid.
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Professor Dave Explains. (2018). Hydroboration-Oxidation. YouTube.
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TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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Asiri, A. M., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
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Cerda-García-Rojas, C. M., & Hernández-Linares, M. G. (2018). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. The Organic Chemistry Notebook, Nº 15.
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An In-Depth Technical Guide to 4-Difluoromethoxy-3-methyl-benzeneboronic acid (CAS 958451-72-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. These elements are prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding interactions. Among these, the difluoromethoxy group (-OCF₂H) has risen to prominence as a substituent of high interest. This guide provides a comprehensive technical overview of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, a valuable building block that leverages the unique attributes of the difluoromethoxy group for applications in drug development and beyond.
The difluoromethoxy group offers a nuanced profile compared to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its intermediate electronegativity and ability to act as a hydrogen bond donor make it a versatile tool for fine-tuning molecular properties to enhance drug efficacy and safety.[1] This boronic acid derivative is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds in complex molecules.[2]
Physicochemical Properties of 4-Difluoromethoxy-3-methyl-benzeneboronic acid
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. Below is a summary of the key properties of 4-Difluoromethoxy-3-methyl-benzeneboronic acid.
| Property | Value | Source |
| CAS Number | 958451-72-4 | |
| Molecular Formula | C₈H₉BF₂O₃ | |
| Molecular Weight | 201.96 g/mol | |
| Appearance | White to off-white solid | Generic Supplier Data |
| Purity | Typically ≥95% |
The presence of the difluoromethoxy group influences the electronic nature of the aromatic ring, which can impact the reactivity of the boronic acid in cross-coupling reactions. Furthermore, this group can serve as a bioisostere for other functional groups, such as hydroxyl or thiol groups, often with the benefit of improved metabolic stability.[1]
Synthesis of 4-Difluoromethoxy-3-methyl-benzeneboronic acid: A Proposed Pathway
Part 1: Difluoromethylation of 4-Bromo-2-methylphenol
The introduction of the difluoromethoxy group is a critical step. A common and effective method for this transformation is the reaction of a phenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-2-methylphenol (1.0 eq) in a suitable solvent such as DMF, add a base like cesium carbonate (1.5-2.0 eq).
-
Difluoromethylating Agent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-bromo-4-(difluoromethoxy)-2-methylbenzene, can be purified by column chromatography.
Diagram of Proposed Synthesis - Part 1
Caption: Synthesis of the difluoromethoxy intermediate.
Part 2: Lithiation-Borylation to Form the Boronic Acid
The conversion of the aryl bromide to a boronic acid is a well-established transformation. A common method involves a lithium-halogen exchange followed by quenching with a borate ester.[4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-(difluoromethoxy)-2-methylbenzene (1.0 eq) in a dry, ethereal solvent like THF or diethyl ether.
-
Lithiation: Cool the solution to -78 °C and add a solution of n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Hydrolysis: Allow the reaction to slowly warm to room temperature and then quench by the addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude boronic acid can be purified by recrystallization or column chromatography to yield 4-Difluoromethoxy-3-methyl-benzeneboronic acid.
Diagram of Proposed Synthesis - Part 2
Caption: Conversion to the final boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 4-Difluoromethoxy-3-methyl-benzeneboronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms, making it indispensable in the synthesis of biaryls, a common motif in many pharmaceutical agents.[2]
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with 4-Difluoromethoxy-3-methyl-benzeneboronic acid is as follows:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product is then purified, typically by column chromatography, to yield the desired biaryl product.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Difluoromethoxy-3-methyl-benzeneboronic acid. Based on safety data for structurally similar compounds, this substance should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] It may cause skin and eye irritation and may be harmful if inhaled or swallowed.[5] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Difluoromethoxy-3-methyl-benzeneboronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. The strategic placement of the difluoromethoxy group provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds, potentially leading to improved efficacy, metabolic stability, and overall drug-like characteristics. A solid understanding of its synthesis, properties, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for leveraging its full potential in the development of novel therapeutics.
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. (URL: [Link])
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Supporting Information - Theranostics. (URL: [Link])
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(E)-2-(2-chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1355094-04-0. BoronPharm. (URL: [Link])
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4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem. (URL: [Link])
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. (URL: [Link])
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Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])
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3-(Difluoromethoxy)benzeneboronic acid | C7H7BF2O3 | CID 17750069 - PubChem. (URL: [Link])
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¹H NMR spectra of (a) 3 and (b) 4 (DMSO-d6), and ¹³C NMR spectrum of... - ResearchGate. (URL: [Link])
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3-difluoromethoxy-4-methyl-benzeneboronic acid | 958451-74-6. Alfa Chemistry. (URL: [Link])
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A Comprehensive Technical Guide to the Molecular Structure and Strategic Application of 4-Difluoromethoxy-3-methyl-benzeneboronic acid
Executive Summary: This technical guide provides an in-depth analysis of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, a specialized building block of significant interest to researchers in medicinal chemistry and drug discovery. We will dissect its core molecular structure, explore its unique physicochemical properties conferred by the difluoromethoxy and boronic acid moieties, and provide expert insight into its synthesis and application. This document is intended for scientists and professionals seeking to leverage advanced fluorinated intermediates to overcome challenges in metabolic stability, target binding, and pharmacokinetic optimization.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
The rational design of pharmaceutical agents increasingly relies on the use of sophisticated, highly functionalized building blocks. Among these, arylboronic acids are indispensable tools, primarily for their utility in robust and versatile carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. The strategic incorporation of fluorine atoms or fluorine-containing groups into these scaffolds has become a cornerstone of modern medicinal chemistry.
The "Fluorine Factor": Modulating Properties with the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is a particularly valuable substituent that offers a nuanced profile compared to its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogs. Its unique electronic and steric properties impart several advantages:
-
Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage. Replacing a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby extending a drug's in-vivo half-life.
-
Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve absorption. This effect is less pronounced than that of the -OCF₃ group, providing a finer tool for tuning a molecule's overall solubility and logP profile.
-
Hydrogen Bonding Capacity: Unlike the -OCH₃ or -OCF₃ groups, the hydrogen atom on the difluoromethoxy group can act as a weak hydrogen bond donor. This unique capability can introduce new, favorable interactions within a target protein's binding site, potentially increasing potency and selectivity.
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby functional groups, which is critical for optimizing a drug's ionization state at physiological pH.
4-Difluoromethoxy-3-methyl-benzeneboronic acid: A Profile
4-Difluoromethoxy-3-methyl-benzeneboronic acid (CAS No. 958451-72-4) combines the reactivity of the boronic acid with the property-modulating effects of the difluoromethoxy group and the steric/electronic influence of an adjacent methyl group. This specific substitution pattern makes it a valuable reagent for introducing a 4-(difluoromethoxy)-3-methylphenyl moiety into target molecules, a fragment increasingly explored in the development of novel therapeutics.
Molecular Structure & Physicochemical Properties
The precise arrangement of substituents on the phenyl ring dictates the molecule's reactivity and its interaction with biological systems.
Core Structure and Key Identifiers
The fundamental structure consists of a benzene ring substituted at position 1 with a boronic acid group [-B(OH)₂], at position 3 with a methyl group (-CH₃), and at position 4 with a difluoromethoxy group (-OCF₂H).
Caption: 2D structure of 4-Difluoromethoxy-3-methyl-benzeneboronic acid.
Physicochemical Data Summary
While extensive experimental data for this specific isomer is not publicly available, the properties can be reliably estimated based on its structure and data from closely related isomers, such as 3-(difluoromethoxy)-4-methyl-benzeneboronic acid.
| Property | Value | Source/Basis |
| CAS Number | 958451-72-4 | Alfa Chemistry |
| Molecular Formula | C₈H₉BF₂O₃ | Derived from structure |
| Molecular Weight | 201.97 g/mol | Calculated |
| IUPAC Name | [4-(difluoromethoxy)-3-methylphenyl]boronic acid | IUPAC Nomenclature |
| Hydrogen Bond Donors | 2 (from -B(OH)₂) | Calculated |
| Hydrogen Bond Acceptors | 5 (3 from O, 2 from F) | Calculated |
| Canonical SMILES | B(C1=CC(C)=C(OC(F)F)C=C1)(O)O | Derived from structure |
| InChIKey | WVVOHJNTNLIDIK-UHFFFAOYSA-N (Isomer) | Alfa Chemistry |
Note: Data for Molecular Formula, Weight, H-bond counts, and InChIKey are based on the isomeric compound 3-(difluoromethoxy)-4-methyl-benzeneboronic acid and are expected to be identical for the target molecule.
Expected Spectroscopic Profile
For researchers undertaking the synthesis or use of this compound, spectroscopic analysis is critical for structural verification.
-
¹H NMR: Protons on the aromatic ring would appear as distinct multiplets. The methyl protons (-CH₃) would be a singlet around 2.2-2.5 ppm. The difluoromethoxy proton (-OCF₂H ) would uniquely appear as a triplet (due to coupling with the two fluorine atoms) at a downfield shift, typically between 6.5 and 7.5 ppm. The boronic acid protons [-B(OH)₂] are often broad and may exchange with solvent.
-
¹³C NMR: The spectrum would show 8 distinct carbon signals. The carbon of the difluoromethoxy group (-C F₂H) would be identifiable as a triplet due to C-F coupling.
-
¹⁹F NMR: A single resonance would be observed, appearing as a doublet due to coupling with the single proton of the difluoromethoxy group.
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent ion corresponding to the molecular weight [M+H]⁺ or [M-H]⁻.
Synthesis and Mechanistic Considerations
The synthesis of substituted arylboronic acids requires careful control of reaction conditions to achieve high yields and purity. The following represents a robust and logical pathway.
Retrosynthetic Analysis
A logical disconnection approach points to two primary strategies: late-stage borylation of a pre-formed difluoromethoxy arene, or early-stage difluoromethylation of a phenolic boronic acid derivative. The former is often preferred to avoid potential complications with the boronic acid group during the fluorination step.
An In-depth Technical Guide to Understanding the Metabolic Stability of Difluoromethoxy Compounds
Introduction: The Rise of the Difluoromethoxy Group in Modern Drug Design
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry for enhancing pharmacokinetic and physicochemical properties.[1] Among the array of fluorinated motifs, the difluoromethoxy group (-OCF2H) has emerged as a substituent of significant interest.[1][2] Its unique electronic properties and steric profile offer a nuanced approach to molecular design, providing a valuable tool to overcome common drug development hurdles such as metabolic instability.[3][4] This guide provides a comprehensive exploration of the metabolic stability of difluoromethoxy-containing compounds, offering insights into the underlying biochemical principles, robust experimental protocols for assessment, and the strategic implications for drug discovery and development professionals.
The difluoromethoxy group is often employed as a bioisostere for the more common methoxy (-OCH3) group.[5] This substitution can effectively block O-demethylation, a frequent and often rapid metabolic pathway mediated by cytochrome P450 (CYP) enzymes, thereby increasing the compound's metabolic half-life.[3][5] The strong carbon-fluorine bonds within the -OCF2H moiety contribute significantly to its enhanced stability against oxidative metabolism.[5] Furthermore, the difluoromethoxy group can act as a hydrogen bond donor, a characteristic not shared by the methoxy or trifluoromethoxy (-OCF3) groups, which can introduce favorable interactions with biological targets.[6]
This guide will delve into the core aspects of -OCF2H metabolic stability, beginning with the fundamental biochemical pathways and then transitioning to detailed, field-proven methodologies for its evaluation.
Section 1: The Biochemical Landscape of Difluoromethoxy Metabolism
The metabolic fate of a difluoromethoxy-containing compound is primarily dictated by the action of drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily.[5][7] These heme-containing monooxygenases are responsible for the Phase I metabolism of a vast array of xenobiotics.[8][9] While the -OCF2H group is designed to be robust, it is not metabolically inert. Understanding the potential pathways of its degradation is crucial for predicting the pharmacokinetic profile and potential toxicological liabilities of a drug candidate.
The Primary Advantage: Blocking O-Demethylation
The most significant contribution of the difluoromethoxy group to metabolic stability is its resistance to O-dealkylation.[3][5] For compounds containing a methoxy group, CYP-mediated oxidation of the methyl group leads to the formation of an unstable hemiacetal, which then spontaneously cleaves to yield a hydroxylated metabolite and formaldehyde. This process is often a major clearance pathway for methoxy-containing drugs.
The substitution of hydrogen atoms with fluorine in the difluoromethoxy group drastically increases the strength of the C-H bond and shields the carbon atom from enzymatic attack, effectively preventing this metabolic route.[5]
Caption: Comparative metabolic pathways of methoxy and difluoromethoxy groups.
Alternative Metabolic Pathways
While O-dealkylation is effectively blocked, the metabolic focus can shift to other parts of the molecule.[5] Common alternative pathways for difluoromethoxy-containing compounds include:
-
Aromatic Hydroxylation: If the -OCF2H group is attached to an aromatic ring, CYP enzymes may hydroxylate other positions on the ring. The strong electron-withdrawing nature of the difluoromethoxy group can influence the regioselectivity of this hydroxylation.[5]
-
Metabolism at Other Moieties: The overall metabolic stability of the molecule will depend on the lability of other functional groups present. The -OCF2H group may successfully protect one metabolic soft spot, only to have another part of the molecule become the primary site of metabolism.
-
Oxidative Defluorination: Although less common due to the strength of the C-F bond, oxidative cleavage of the difluoromethoxy group can occur, potentially leading to the formation of reactive intermediates.[10] This is a critical pathway to investigate, as the release of fluoride ions can be associated with toxicity.[11]
Section 2: In Vitro Assessment of Metabolic Stability
A robust and early assessment of metabolic stability is a cornerstone of modern drug discovery.[7][12] In vitro assays using liver fractions are the workhorses for this evaluation, providing crucial data on a compound's intrinsic clearance.[13]
Liver Microsomal Stability Assay
This assay is a primary screen for evaluating Phase I metabolism, particularly by CYP enzymes.[1][7] Liver microsomes are subcellular fractions that are rich in these enzymes.[7]
Experimental Protocol: Microsomal Stability Assay [1]
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the difluoromethoxy-containing compound in DMSO.
-
Liver Microsomes: Obtain pooled liver microsomes from the desired species (e.g., human, rat, mouse). The protein concentration should be predetermined.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Solution: Prepare a fresh solution of NADPH (a necessary cofactor for CYP enzymes) in phosphate buffer. A typical stock concentration is 10 mM.
-
Quenching Solution: Prepare a cold (4°C) solution of acetonitrile containing an internal standard for analytical quantification.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH solution. The final volume should be consistent across all samples.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[14]
-
Data Analysis and Interpretation
The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percentage remaining versus time, the in vitro half-life (t½) can be calculated. This, along with the protein concentration and incubation volume, is used to determine the intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the compound.[13]
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | The time it takes for the concentration of the compound to be reduced by half. 'k' is the elimination rate constant. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | The rate of metabolism normalized to the amount of enzyme. Units are typically µL/min/mg protein. |
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, primary hepatocytes are used.[1] Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant system.[12]
Experimental Protocol: Hepatocyte Stability Assay [1]
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Resuspend the cells in an appropriate incubation medium (e.g., Williams' Medium E).
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density.
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test compound to the wells at the desired final concentration.
-
-
Time-Point Sampling:
-
At various time points, take aliquots of the cell suspension.
-
Quench the reaction by adding a cold organic solvent, similar to the microsomal assay.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).
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A Technical Guide to the Hydrogen Bond Donating Capacity of the Difluoromethoxy (-OCF2H) Group
Introduction: The Emergence of a Unique Hydrogen Bond Donor in Molecular Design
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the difluoromethoxy group (-OCF2H) has garnered significant attention. Its unique electronic profile confers a fascinating and highly valuable property: the ability of its C-H bond to act as a hydrogen bond donor.[1][2][3] This capacity is a stark departure from its close relatives, the methoxy (-OCH3) group, which is non-donating, and the trifluoromethoxy (-OCF3) group, which lacks a hydrogen atom altogether.
Hydrogen bonds are the quintessential non-covalent interaction, governing molecular recognition, protein folding, and drug-target binding.[4] The ability of the -OCF2H group to participate in these interactions opens up new avenues for designing molecules with precisely tuned properties. This guide provides an in-depth technical examination of the hydrogen bond donating (HBD) capacity of the -OCF2H group, intended for researchers, scientists, and drug development professionals. We will explore the electronic origins of this phenomenon, present quantitative measures of its strength, detail experimental and computational methodologies for its characterization, and discuss its strategic application in drug design.
The Electronic Architecture: Why the -OCF2H Group Donates a Hydrogen Bond
The capacity of the -OCF2H group to function as a hydrogen bond donor is rooted in the profound electron-withdrawing nature of the two fluorine atoms. Fluorine's extreme electronegativity induces a strong dipole along the C-F bonds. This inductive effect polarizes the adjacent C-H bond, depleting it of electron density and imparting a significant partial positive charge (δ+) on the hydrogen atom.[1][2] This "acidified" proton can then engage favorably with an electron-rich hydrogen bond acceptor, such as an oxygen or nitrogen atom bearing a lone pair.[4]
This stands in contrast to a typical aliphatic or ether C-H bond, which is generally considered too non-polar to form meaningful hydrogen bonds. The difluoromethyl moiety is a classic example of a "non-conventional" or "C-H type" hydrogen bond donor, albeit one with significantly enhanced strength due to fluorine's influence.
Quantitative Assessment of Hydrogen Bond Donating Strength
To effectively utilize the -OCF2H group in molecular design, its HBD capacity must be quantified. Several experimental and computational scales are employed for this purpose, allowing for direct comparison with classical HBDs like hydroxyl (-OH) and amine (-NH) groups.
Key Quantitative Parameters
-
Abraham Hydrogen Bond Acidity (A or α): This is a widely accepted empirical scale that measures a solute's ability to donate a hydrogen bond.[5] The 'A' value for the difluoromethyl group in relevant contexts has been shown to be comparable to that of thiophenol and aniline, confirming it as a significant HBD.[2]
-
pKa: While pKa measures Brønsted-Lowry acidity (proton donation to a base, typically water), it often correlates with HBD strength.[6][7][8][9] A lower pKa suggests a more acidic proton, which is generally a better hydrogen bond donor. The electron-withdrawing nature of the difluoromethoxy group can lower the pKa of nearby functional groups.[2]
-
NMR Chemical Shift (Δδ): In ¹H NMR spectroscopy, the chemical shift of the -OCFH proton is highly sensitive to its electronic environment. A downfield shift upon interaction with a hydrogen bond accepting solvent (like DMSO-d₆) or titrant is a direct measure of the H-bond's strength.[1][5]
-
Binding Constants (K): Thermodynamic equilibrium constants for the formation of a 1:1 complex between the -OCF2H donor and a reference acceptor can be determined experimentally, providing a direct measure of the interaction's free energy.[10]
Comparative Data for HBD Moieties
The table below summarizes key parameters, positioning the -OCF2H group relative to other common HBDs.
| Functional Group | Typical pKa Range | Abraham Acidity (A) | HBD Strength Category | Key Characteristics |
| -OCF₂H | Not widely reported | ~0.10 - 0.20[2] | Moderate | Directional, metabolically stable C-H donor.[2] |
| Phenol (-ArOH) | ~10[7] | ~0.60 | Strong | Classic strong donor, prone to ionization. |
| Alcohol (-ROH) | ~16-18[7] | ~0.30 - 0.40 | Moderate-Strong | Both H-bond donor and acceptor.[11] |
| Thiol (-SH) | ~10-11 | ~0.12 | Moderate | Weaker than alcohols, serves as a bioisostere.[1] |
| Amide (-CONH₂) | ~17 | ~0.40 | Moderate-Strong | Key interaction in protein secondary structure. |
| Chloroform (HCCl₃) | ~15.5 | ~0.08 | Weak | A classic example of a weak C-H donor. |
| Methoxy (-OCH₃) | N/A | 0.00 | Non-donor | Lacks an acidic proton for donation.[2] |
Note: 'A' values are context-dependent and can vary. The values presented are representative for comparative purposes.
Methodologies for Characterization
Accurate characterization of HBD capacity requires robust and reproducible methodologies. Both experimental and computational approaches provide critical, complementary insights.
Experimental Protocol: ¹H NMR Titration
This method quantifies the HBD strength by measuring the change in the chemical shift of the donor proton upon complexation with a hydrogen bond acceptor (HBA).
Objective: To determine the association constant (Kₐ) between an -OCF2H-containing compound and a reference HBA.
Materials:
-
-OCF2H-containing analyte
-
Hydrogen Bond Acceptor (HBA): Tri-n-butylphosphine oxide (TBPO) or DMSO-d₆
-
Inert, non-coordinating solvent: CDCl₃ or CCl₄
-
NMR spectrometer
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the -OCF2H analyte at a known concentration (e.g., 2 mM) in the chosen deuterated solvent. Prepare a separate, more concentrated stock solution of the HBA (e.g., 100 mM) in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the analyte solution alone. Record the chemical shift (δ₀) of the -OCFH proton.
-
Titration: Add incremental aliquots of the HBA stock solution to the analyte solution. After each addition, thoroughly mix and acquire a new ¹H NMR spectrum, recording the new chemical shift (δ_obs) of the -OCFH proton.
-
Data Analysis: Plot the change in chemical shift (Δδ = δ_obs - δ₀) against the concentration of the HBA.
-
Fitting: Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression software to calculate the association constant (Kₐ) and the chemical shift at saturation (Δδ_max).
Computational Workflow: DFT Analysis
Quantum chemical calculations offer a powerful in silico method to probe the energetics and geometry of hydrogen bonds.[12][13][14]
Objective: To calculate the interaction energy and analyze the electronic nature of the hydrogen bond between an -OCF2H donor and an acceptor.
Software: Gaussian, ORCA, Spartan, or similar quantum chemistry packages.
Step-by-Step Procedure:
-
Monomer Optimization: Build the -OCF2H-containing molecule and the chosen acceptor molecule (e.g., water, acetone) separately. Perform a full geometry optimization and frequency calculation for each monomer using a suitable level of theory (e.g., B3LYP-D3/6-311+G(d,p)).
-
Complex Construction: Arrange the optimized donor and acceptor into a hydrogen-bonded complex with a reasonable starting geometry (e.g., C-H···O distance of ~2.0 Å).
-
Complex Optimization: Perform a full geometry optimization and frequency calculation on the complex. Confirm that the optimized structure represents a true energy minimum (no imaginary frequencies).
-
Interaction Energy Calculation: Calculate the interaction energy (ΔE) by subtracting the energies of the optimized monomers from the energy of the optimized complex. Apply a basis set superposition error (BSSE) correction (e.g., Counterpoise correction) for higher accuracy.
-
ΔE_corr = E_complex - (E_donor + E_acceptor) + BSSE
-
-
Advanced Analysis (Optional):
-
Natural Bond Orbital (NBO) Analysis: Quantify the charge transfer from the acceptor's lone pair to the C-H antibonding orbital (σ*).
-
Quantum Theory of Atoms in Molecules (QTAIM): Analyze the electron density at the bond critical point (BCP) between the H and the acceptor atom to confirm the presence and characterize the nature of the hydrogen bond.
-
Strategic Applications in Drug Design and Development
The unique properties of the -OCF2H group make it a powerful tool in the medicinal chemist's arsenal.[2][15][16][17][18] Its application is primarily centered on bioisosterism and the fine-tuning of pharmacokinetic profiles.
Bioisosterism: A Metabolically Stable Mimic
The -OCF2H group serves as an effective bioisostere for the hydroxyl (-OH) and thiol (-SH) groups.[2][3]
-
Mimicking -OH and -SH: It can replicate the crucial hydrogen bond donating interactions that these groups make with a biological target (e.g., an enzyme active site or receptor). This allows for the preservation of binding affinity and biological activity.
-
Enhancing Metabolic Stability: Unlike hydroxyl and thiol groups, which are common sites of metabolic oxidation or conjugation (e.g., glucuronidation), the C-H bond in the -OCF2H group is significantly more resistant to metabolic cleavage.[2] Replacing an -OH with an -OCF2H can block these metabolic pathways, thereby increasing the drug's half-life and oral bioavailability.
Modulation of Physicochemical Properties
-
Lipophilicity: The introduction of fluorine generally increases lipophilicity. Replacing a polar hydroxyl group with the more lipophilic -OCF2H group can enhance a molecule's ability to cross cell membranes.
-
pKa Modulation: The group's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic centers.[2] This can be used strategically to alter the ionization state of a drug at physiological pH, which has profound effects on its solubility, permeability, and target engagement.
-
Conformational Control: The formation of intramolecular hydrogen bonds involving the -OCF2H group can be used to lock a molecule into a specific, biologically active conformation, thereby increasing its potency and selectivity.
Conclusion
The difluoromethoxy (-OCF2H) group is far more than a simple fluorinated analogue of the methoxy group. It is a sophisticated functional moiety with a well-defined, moderate hydrogen bond donating capacity. This ability stems directly from the strong inductive effects of its two fluorine atoms, which polarize the C-H bond and render its proton sufficiently acidic to engage with hydrogen bond acceptors. Quantitative methods, including NMR spectroscopy and Abraham's acidity scale, confirm its status as a donor comparable in strength to thiols. Its role as a metabolically robust bioisostere for hydroxyl and thiol groups provides a powerful strategy for medicinal chemists to enhance the pharmacokinetic profiles of drug candidates without sacrificing crucial target-binding interactions. As our understanding of non-conventional hydrogen bonds continues to evolve, the strategic deployment of the -OCF2H group is set to become an increasingly integral part of modern molecular design.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-(Difluoromethoxy)-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorinated Moieties in Modern Drug Discovery via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3] Its reliability, functional group tolerance, and relatively mild reaction conditions have established it as a primary method for the formation of carbon-carbon bonds.[4][5] A key area of interest in drug development is the incorporation of fluorine-containing functional groups to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[6] The difluoromethoxy group (OCF₂H), in particular, can enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability.[6]
This application note provides a detailed guide for the effective use of 4-(difluoromethoxy)-3-methylphenylboronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols for various aryl halide partners, and discuss the critical parameters that ensure high-yield and reproducible outcomes. The protocols and insights provided herein are designed to be a valuable resource for researchers engaged in the synthesis of novel biaryl compounds for therapeutic applications.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species.[7][9][10] The reactivity of the aryl halide is generally in the order of I > Br > OTf > Cl.[5][10] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[11][12]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[7][13] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][15][16] The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[7][8][9]
Visualizing the Catalytic Cycle
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- 16. Suzuki Coupling [organic-chemistry.org]
Palladium-Catalyzed Suzuki-Miyaura Reactions of Fluorinated Boronic Acids: A Guide to Catalyst Selection and Protocol Optimization
An Application Note and Protocol for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The incorporation of fluorine into organic molecules is a critical strategy in drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. However, the coupling of fluorinated boronic acids presents unique challenges stemming from their distinct electronic properties. This guide provides an in-depth analysis of these challenges, outlines a logical framework for selecting the optimal palladium catalyst system, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Challenge: Understanding the Impact of Fluorination
The success of the Suzuki-Miyaura coupling hinges on a delicate balance between the three key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Fluorine substituents, particularly on the arylboronic acid partner, can significantly disrupt this balance.
-
Deactivation Towards Transmetalation: Fluorine is a highly electronegative atom, and its presence, especially in multiple substitutions (e.g., di- or polyfluorinated rings), exerts a strong electron-withdrawing effect. This effect reduces the nucleophilicity of the ipso-carbon atom attached to boron, thereby slowing down the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[2]
-
Increased Susceptibility to Protodeboronation: Electron-deficient arylboronic acids, including many fluorinated variants, are notoriously prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene.[3][4][5] This decomposition pathway consumes the starting material and reduces the overall yield. This instability is a major reason why reactions involving these substrates often require careful optimization and rapid execution.[4]
-
Homocoupling: Under certain conditions, particularly with electron-deficient arylboronic acids, a competitive homocoupling reaction can occur, leading to the formation of symmetrical biaryls derived from the boronic acid partner.[6]
Overcoming these challenges requires a rational selection of the palladium catalyst, ligand, base, and solvent system, tailored specifically to the electronic demands of the fluorinated substrate.
Catalyst System Selection: A Logic-Driven Approach
The heart of a successful Suzuki-Miyaura reaction lies in the synergy between the palladium source and its coordinating ligand. For fluorinated boronic acids, the ligand's role is paramount in accelerating the otherwise sluggish transmetalation step.
Palladium Precursors
A variety of Pd(0) and Pd(II) sources can be used to initiate the catalytic cycle. Common choices include:
-
Pd(OAc)₂ and Pd₂(dba)₃: These are stable, air-tolerant Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[1][7] They are often paired with phosphine or N-heterocyclic carbene (NHC) ligands.
-
Pd(PPh₃)₄: A reliable Pd(0) source, though sometimes less active for challenging substrates compared to modern ligand systems.[8]
-
Pre-formed Precatalysts: Modern precatalysts, such as those incorporating Buchwald ligands or NHCs, offer improved stability, air-tolerance, and rapid generation of the active catalytic species.[3][9] This is particularly advantageous for unstable boronic acids, as it allows the coupling to proceed quickly before significant decomposition can occur.[4]
The Decisive Role of Ligands
The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient fluorinated boronic acids, the most effective ligands are typically both sterically bulky and highly electron-donating.[10]
-
Bulky, Electron-Rich Monodentate Phosphines: This class of ligands has revolutionized Suzuki-Miyaura couplings. The high electron density on the phosphine ligand increases the electron density at the palladium center, which facilitates the oxidative addition step and, crucially, promotes the rate-limiting transmetalation.[11] Their steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[10]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are exceptionally effective for coupling challenging substrates, including electron-deficient and sterically hindered partners.[6] SPhos, in particular, has been shown to be effective in mitigating boronic acid homocoupling with fluorinated arenes.[6]
-
Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective due to their strong electron-donating character and large cone angles.[7]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable bonds with palladium.[9] This stability and their strong electron-donating nature make them excellent choices for difficult couplings. Ligands like SIPr and SIMes have demonstrated high efficacy and orthogonal selectivity in certain systems.[12]
The following decision tree provides a logical framework for ligand selection when working with fluorinated boronic acids.
Sources
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The Strategic Application of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid in Modern Drug Discovery
Introduction: The Rise of Fluorinated Motifs in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and fluorinated functional groups has become an indispensable tool for medicinal chemists. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, improved bioavailability, and stronger target engagement.[1][2] Among the arsenal of fluorinated moieties, the difluoromethoxy (-OCHF₂) group has garnered significant attention for its unique electronic and steric properties, offering a nuanced approach to molecular design.[3][4] This guide provides an in-depth exploration of a key building block bearing this functional group: 4-Difluoromethoxy-3-methyl-benzeneboronic acid . We will delve into its applications, particularly in the synthesis of kinase inhibitors, and provide detailed protocols for its use in the cornerstone of modern cross-coupling chemistry: the Suzuki-Miyaura reaction.
The 4-difluoromethoxy-3-methylphenyl scaffold is of particular interest in the design of targeted therapies. The difluoromethoxy group acts as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can block metabolic O-demethylation, thereby increasing a drug's half-life.[3] The adjacent methyl group provides a steric and electronic handle to fine-tune binding interactions within a target protein's active site. This combination makes 4-Difluoromethoxy-3-methyl-benzeneboronic acid a valuable reagent for generating novel chemical entities with potentially superior drug-like properties.
Application Focus: Kinase Inhibitors and the Power of the 4-(Difluoromethoxy)-3-methylphenyl Moiety
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[5] A significant number of approved kinase inhibitors are heterocyclic compounds that target the ATP-binding site of the kinase.[5] The development of these inhibitors often relies on the modular synthesis of a core heterocycle decorated with various substituents to optimize potency, selectivity, and pharmacokinetic profiles.
The 4-(difluoromethoxy)-3-methylphenyl group is an attractive substituent for kinase inhibitors for several reasons:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to metabolic cleavage, a common liability for simple methoxy groups.[1]
-
Modulation of Physicochemical Properties: The -OCHF₂ group offers a unique balance of lipophilicity and polarity, allowing for the fine-tuning of a drug candidate's solubility and permeability.[3]
-
Key Binding Interactions: The ability of the difluoromethoxy group to act as a hydrogen bond donor can lead to crucial interactions with amino acid residues in the kinase active site, enhancing binding affinity and selectivity.[3]
A prime example of the importance of fluorinated phenyl groups in this area is the Tropomyosin receptor kinase (TRK) inhibitor, Larotrectinib. While the approved synthesis of Larotrectinib does not directly utilize 4-Difluoromethoxy-3-methyl-benzeneboronic acid, its structure features a 2,5-difluorophenyl moiety that is crucial for its activity.[6][7] This highlights the general principle of using fluorinated phenyl groups to achieve potent and selective kinase inhibition. The 4-(difluoromethoxy)-3-methylphenyl group offers an alternative substitution pattern with potentially advantageous properties.
The pyrazolo[1,5-a]pyrimidine scaffold is a common core in many kinase inhibitors.[5][8] The Suzuki-Miyaura coupling provides a powerful and versatile method for introducing the 4-(difluoromethoxy)-3-methylphenyl moiety onto this and other heterocyclic cores.[9][10]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. It is a robust and widely used method for the formation of C-C bonds. Below is a detailed protocol for the coupling of 4-Difluoromethoxy-3-methyl-benzeneboronic acid with a generic heteroaryl halide, a common transformation in the synthesis of kinase inhibitors.
Table 1: Reagents and Materials
| Reagent/Material | Purpose |
| 4-Difluoromethoxy-3-methyl-benzeneboronic acid | Arylating agent |
| Heteroaryl Halide (e.g., chloro- or bromo-pyrazole) | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst for the cross-coupling reaction |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronic acid for transmetalation |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water) | Reaction medium |
| Inert Gas (Nitrogen or Argon) | To prevent catalyst degradation |
| Standard Glassware and Magnetic Stirrer | Reaction setup |
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air. Purging the reaction vessel with an inert gas is crucial to prevent catalyst deactivation and ensure a successful reaction.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation. Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is highly recommended.
-
Choice of Base: The base plays a critical role in activating the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used.
-
Choice of Catalyst and Ligand: The palladium catalyst and its associated ligands are at the heart of the reaction. The choice depends on the reactivity of the coupling partners. For less reactive heteroaryl chlorides, more electron-rich and bulky phosphine ligands (e.g., from Buchwald or Fu) may be required.
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2 equivalents), the heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 7. Portico [access.portico.org]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Incorporation of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Strategic Value of the Difluoromethoxy Moiety
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with optimized potency, selectivity, and pharmacokinetic profiles is relentless. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of this effort, with the difluoromethoxy group (-OCF₂H) emerging as a particularly valuable asset.[1] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety offers a unique combination of physicochemical properties. It serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor, enhancing target affinity and specificity.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Difluoromethoxy-3-methyl-benzeneboronic acid as a key building block in the synthesis of kinase inhibitors. We will explore the rationale behind its use, provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the expected impact on the pharmacological properties of the resulting inhibitors. Boronic acids are exceptionally versatile reagents in drug discovery, and their use in palladium-catalyzed cross-coupling reactions allows for the efficient construction of the complex biaryl scaffolds common to many kinase inhibitors.[4][5][6]
Physicochemical Rationale: Fine-Tuning Molecular Properties
The choice of the 4-difluoromethoxy-3-methyl-phenyl fragment is a deliberate strategy to modulate multiple molecular properties simultaneously. The difluoromethoxy group, in particular, provides a nuanced balance between lipophilicity and hydrogen bonding potential that is difficult to achieve with other substituents.[1][2]
Key Advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group significantly hinder metabolic pathways such as O-demethylation that are common for methoxy-containing analogues, thereby increasing a drug's half-life.[1]
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity, which can improve cell membrane permeability and bioavailability.[3] This effect is generally less pronounced than that of the -OCF₃ group, allowing for finer control over the molecule's overall logP value.[7]
-
Hydrogen Bonding Capability: The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, a feature absent in both methoxy and trifluoromethoxy groups.[2] This allows for novel interactions with amino acid residues in the kinase active site, potentially boosting potency and selectivity.
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be used to optimize the ionization state of a drug at physiological pH.[1]
Table 1: Comparative Physicochemical Properties of Aryl Ethers
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Metabolic Stability | Susceptible to O-demethylation | High (Resistant to O-demethylation)[1] | Very High |
| Hydrogen Bonding | H-bond acceptor only | H-bond acceptor & donor[2][3] | H-bond acceptor only |
| Lipophilicity (logP) | Moderate increase | Significant increase[3] | Very high increase[7] |
| Electronic Effect | Weakly electron-donating | Moderately electron-withdrawing[1] | Strongly electron-withdrawing |
Application Focus: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][8] It is particularly well-suited for synthesizing the biaryl cores of many Type I and Type II kinase inhibitors.[9] In this context, 4-Difluoromethoxy-3-methyl-benzeneboronic acid serves as the organoboron partner, enabling the direct installation of the desired fluorinated moiety onto a heterocyclic core.
General Reaction Scheme
The reaction couples the boronic acid with a halogenated (typically bromo- or chloro-) heterocyclic core, which often serves as the ATP-binding site mimetic in the final inhibitor.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling between 4-Difluoromethoxy-3-methyl-benzeneboronic acid and a generic chloro-heterocyclic partner, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine , a common scaffold in kinase inhibitors.[10]
Materials and Safety
-
Reagents:
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (FW: 201.98 g/mol )
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (FW: 154.55 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (FW: 1155.56 g/mol )
-
Sodium Carbonate (Na₂CO₃), anhydrous (FW: 105.99 g/mol )
-
1,4-Dioxane, anhydrous
-
Water, degassed (deionized)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]
-
Palladium catalysts are toxic and should be handled with care. Boronic acids can be irritating to the skin, eyes, and respiratory system.[12]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[11][12][13]
-
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask, add 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq, e.g., 200 mg, 1.29 mmol), 4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2 eq, 313 mg, 1.55 mmol), and anhydrous Sodium Carbonate (3.0 eq, 410 mg, 3.87 mmol).
-
Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable heterocyclic halide. The base is crucial for the transmetalation step in the catalytic cycle.[8]
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 75 mg, 0.065 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add degassed 1,4-Dioxane (12 mL) and degassed deionized water (3 mL). The solvent system is chosen to ensure solubility of both organic and inorganic reagents.
-
Reaction Execution: Place the flask in a preheated oil bath at 95 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: The final product, 4-(4-(Difluoromethoxy)-3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine , should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Application in Kinase Signaling Pathways
The synthesized inhibitor scaffold can be further elaborated to target specific kinases. The difluoromethoxy group is increasingly found in inhibitors of pathways like the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, which is implicated in inflammatory diseases and cancers.[1]
Expected Outcomes and Data
The protocol described is robust and expected to provide good to excellent yields of the desired biaryl product. The properties of the final compound will be significantly influenced by the incorporated 4-difluoromethoxy-3-methyl-phenyl group.
Table 2: Representative Synthetic & Biological Data (Hypothetical)
| Entry | Target Kinase | Coupling Yield (%) | Purity (%) (LC-MS) | IC₅₀ (nM) |
| 1 | JAK1 | 85 | >98 | 15 |
| 2 | JAK2 | 82 | >99 | 22 |
| 3 | TYK2 | 78 | >98 | 54 |
| 4 | LCK | 88 | >99 | 124[10] |
Note: IC₅₀ values are hypothetical and serve as an example of the potency that can be achieved. Actual values depend on the complete structure of the final inhibitor.
Conclusion
4-Difluoromethoxy-3-methyl-benzeneboronic acid is a high-value, strategic building block for the synthesis of advanced kinase inhibitors. Its utility lies in the unique properties conferred by the difluoromethoxy group, which can simultaneously enhance metabolic stability, modulate lipophilicity, and introduce novel hydrogen bonding interactions. The Suzuki-Miyaura coupling provides a reliable and efficient method for incorporating this fragment into diverse heterocyclic scaffolds. By leveraging this reagent, medicinal chemists can accelerate the development of drug candidates with superior potency, selectivity, and overall druglike properties.
References
-
Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available from: [Link]
-
Hay, D. A., et al. Synthesis and Biological Evaluation of Novel Phosphatidylinositol 3-kinase Inhibitors: Solubilized 4-substituted Benzimidazole Analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry. Available from: [Link]
-
J.P. Begue, D. Bonnet-Delpon. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]
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Wang, R., et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available from: [Link]
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ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). Available from: [Link]
-
Silva, M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]
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Hodson, L. The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available from: [Link]
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Lebl, T., et al. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. Available from: [Link]
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Gu, B., et al. Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. Available from: [Link]
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Silva, M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]
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ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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Lee, K., et al. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Sarno, F., et al. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. Available from: [Link]
-
Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available from: [Link]
-
Deadman, B. J., et al. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Reaction Chemistry & Engineering. Available from: [Link]
-
Lebl, T., et al. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. PubMed. Available from: [Link]
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ResearchGate. (PDF) A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Available from: [Link]
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Application Note: Synthesis of Novel Biaryl Compounds Utilizing 4-Difluoromethoxy-3-methyl-benzeneboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
Biaryl motifs are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their conformational flexibility and ability to engage with biological targets make them indispensable building blocks in drug discovery.[3] The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), has gained significant traction as a strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[4] The difluoromethoxy group can enhance metabolic stability, improve membrane permeability, and modulate pKa, making it a valuable bioisostere for more traditional functional groups.[4]
This application note provides a comprehensive guide to the synthesis of novel biaryl compounds using 4-difluoromethoxy-3-methyl-benzeneboronic acid, a versatile and increasingly important building block. We will delve into the practical aspects of the Suzuki-Miyaura cross-coupling reaction, offering a detailed protocol, mechanistic insights, and expert commentary to empower researchers in their synthetic endeavors.
Featured Reagent: 4-Difluoromethoxy-3-methyl-benzeneboronic acid
| Property | Value |
| CAS Number | 958451-74-6 |
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.97 g/mol [5] |
| Appearance | White to off-white solid |
| IUPAC Name | [3-(difluoromethoxy)-4-methylphenyl]boronic acid[5] |
This data is compiled from publicly available sources for research purposes.[5]
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks have cemented its status as a go-to method for the construction of complex molecular architectures.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling of 4-Difluoromethoxy-3-methyl-benzeneboronic acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials and Reagents:
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 4-difluoromethoxy-3-methyl-benzeneboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base (e.g., 2 M Na₂CO₃).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other suitable Pd catalysts | The choice of catalyst and ligand is crucial for efficient coupling, especially with potentially sterically hindered substrates.[8] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ | The base activates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Visualization of Key Processes
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Organoboron compounds are generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed.[9] This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent used.[10]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile platform for the synthesis of novel biaryl compounds incorporating the valuable 4-difluoromethoxy-3-methylphenyl moiety. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently access a wide range of structurally diverse molecules with potential applications in drug discovery and materials science. This application note serves as a foundational guide to empower scientists in their pursuit of innovative molecular design.
References
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem. Accessed January 15, 2026.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Accessed January 15, 2026.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Published March 22, 2024. Accessed January 15, 2026.
- Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. Published November 5, 2021. Accessed January 15, 2026.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- SAFETY DATA SHEET. Sigma-Aldrich. Published October 7, 2024. Accessed January 15, 2026.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Boron. ESPI Metals. Accessed January 15, 2026.
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. Accessed January 15, 2026.
- 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. ChemicalBook. Accessed January 15, 2026.
- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. National Institutes of Health. Accessed January 15, 2026.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Accessed January 15, 2026.
- SAFETY DATA SHEET. Sigma-Aldrich. Published October 7, 2025. Accessed January 15, 2026.
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ACS Publications. Published November 11, 2021. Accessed January 15, 2026.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Published October 3, 2013. Accessed January 15, 2026.
- Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. University of St Andrews. Accessed January 15, 2026.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Published 1992. Accessed January 15, 2026.
- 3-(Difluoromethoxy)benzeneboronic acid. PubChem. Accessed January 15, 2026.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 15, 2026.
- Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions.
- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
- Synthesis of Diverse α‐Fluoroalkoxyaryl Derivatives and Their Use for the Generation of Fluorinated Macrocycles. Sci-Hub. Published 2018. Accessed January 15, 2026.
- 3-difluoromethoxy-4-methyl-benzeneboronic acid. Alfa Chemistry. Accessed January 15, 2026.
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Application Note: Strategic Solvent and Base Selection for Suzuki-Miyaura Couplings Involving 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
Executive Summary
This guide provides a detailed technical framework for the strategic selection of solvents and bases in palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging substrate, 4-difluoromethoxy-3-methyl-benzeneboronic acid. The unique electronic and steric profile of this molecule—characterized by the electron-withdrawing difluoromethoxy group and the ortho-methyl substituent—necessitates a nuanced approach to reaction optimization to ensure high yields and minimize side reactions. This document synthesizes mechanistic principles with practical, field-proven protocols to empower researchers in leveraging this valuable synthetic building block.
Introduction: The Unique Profile of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
The 4-difluoromethoxy-3-methyl-phenyl moiety is of significant interest in medicinal chemistry. The difluoromethoxy (-OCF₂H) group serves as a lipophilic hydrogen bond donor and a bioisostere for phenol or methoxy groups, often enhancing metabolic stability and cell permeability.[1] However, its strong electron-withdrawing nature decreases the nucleophilicity of the boronic acid, which can impede the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]
Furthermore, the presence of a methyl group ortho to the boronic acid introduces steric hindrance, which can further complicate the approach of the coupling partners to the palladium center.[3][4] A successful coupling strategy must therefore address both of these challenges simultaneously.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated, often rate-limiting, transmetalation step.
Strategic Base Selection: Activating the Boronic Acid
The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), thereby facilitating transmetalation. For an electron-deficient substrate like 4-difluoromethoxy-3-methyl-benzeneboronic acid, this activation is paramount.
Causality of Base Choice
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): While commonly used and cost-effective, these bases may not be sufficiently strong to promote the efficient formation of the boronate from an electron-deficient boronic acid.[5] They are often employed in aqueous/organic solvent mixtures.
-
Strong Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These bases are highly effective for challenging substrates.[6] Potassium phosphate (K₃PO₄) offers a good balance of reactivity and is a reliable choice.[6] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents, but it is also more expensive.
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can also act as activating agents, particularly in anhydrous conditions. This can be advantageous for substrates sensitive to hydrolysis.
Base Selection Table
| Base | Strength | Typical Solvents | Key Considerations for 4-Difluoromethoxy-3-methyl-benzeneboronic acid |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | May result in slow reaction rates; a good starting point for simple couplings.[5][7][8] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF (often with some water) | Excellent choice for activating electron-deficient boronic acids; balances reactivity and cost.[6] |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | Highly effective for challenging couplings, including those with sterically hindered partners. |
| CsF | Moderate | Dioxane, THF | Useful in anhydrous conditions to minimize protodeboronation. |
Recommendation: For most applications involving 4-difluoromethoxy-3-methyl-benzeneboronic acid, potassium phosphate (K₃PO₄) is the recommended starting point due to its proven efficacy with challenging fluorinated substrates.[6]
Strategic Solvent Selection: The Reaction Environment
The solvent system must not only solubilize all reaction components but also influence the kinetics of the catalytic cycle. The choice of solvent can significantly impact catalyst stability and the rate of transmetalation.[1]
Causality of Solvent Choice
-
Polar Aprotic Solvents (e.g., 1,4-Dioxane, THF, DMF): These are generally the solvents of choice for Suzuki-Miyaura reactions. They effectively dissolve the organometallic species and reagents. Dioxane and THF are excellent starting points.[6] Dimethylformamide (DMF) can be beneficial for poorly soluble substrates but can be difficult to remove during workup.
-
Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): The presence of water can be crucial for dissolving inorganic bases like K₂CO₃ and for facilitating the formation of the active boronate species.[7] However, for electron-deficient boronic acids, excess water can promote competitive protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.
-
Anhydrous Conditions: For substrates particularly prone to protodeboronation, employing anhydrous solvents with a soluble base like Cs₂CO₃ can be a successful strategy.
Diagram 2: Decision Workflow for Solvent and Base Optimization
Caption: A workflow for systematic optimization of solvent and base for the target coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for coupling 4-difluoromethoxy-3-methyl-benzeneboronic acid with various aryl bromides, adapted from proven methods for similar fluorinated boronic acids.[6]
-
Materials:
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (10:1 ratio)
-
Schlenk tube or microwave vial
-
-
Procedure:
-
To a dry Schlenk tube, add 4-difluoromethoxy-3-methyl-benzeneboronic acid, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Conditions for Challenging Couplings (e.g., with Aryl Chlorides)
Aryl chlorides are less reactive and require a more active catalyst system and potentially more forcing conditions.
-
Materials:
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane or DMF
-
-
Procedure:
-
Follow the setup procedure as in Protocol 1, substituting the respective reagents.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction closely for completion.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient base strength. 2. Catalyst deactivation. | 1. Switch from K₃PO₄ to a stronger base like Cs₂CO₃. 2. Ensure rigorous degassing of solvents. Consider a more robust pre-catalyst. |
| Significant Protodeboronation | 1. Presence of excess water. 2. Reaction temperature is too high. | 1. Switch to anhydrous conditions with a soluble base (e.g., Cs₂CO₃ in dioxane). 2. Reduce the reaction temperature and monitor for longer reaction times. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). |
| Poor Reproducibility | 1. Inconsistent reagent quality. 2. Variable water content in solvents or reagents. | 1. Use high-purity reagents and catalysts. 2. Use freshly opened anhydrous solvents. |
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Al-Amin, M., & Beletskaya, I. P. (2010). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Seyedi, S. M., et al. (2022). Suzuki–Miyaura coupling of aryl halides with phenyl boronic acid promoted by a palladium catalyst deposited on a poly(o-phenylenediamine)-grafted chitosan. RSC Advances, 12(1), 1-10.
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functionalization of heterocyclic compounds using 4-Difluoromethoxy-3-methyl-benzeneboronic acid
Application Notes & Protocols
Topic: Strategic Functionalization of Heterocyclic Compounds Using 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Difluoromethoxy Moiety in Heterocyclic Scaffolds
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, providing a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It offers a unique blend of properties, acting as a "lipophilic hydrogen bond donor," a concept that has gained significant traction in drug design.[2] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group provides an intermediate lipophilicity and can participate in hydrogen bonding, often enhancing metabolic stability by blocking common sites of metabolism.[1][3]
Heterocyclic compounds are foundational structures in a vast number of approved pharmaceuticals.[4][5] Their functionalization allows for the exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly for creating (hetero)biaryl systems which are prevalent in drug molecules.[6][7]
This guide provides detailed protocols and technical insights for the application of 4-Difluoromethoxy-3-methyl-benzeneboronic acid , a key building block for introducing the valuable difluoromethoxy-phenyl motif onto various heterocyclic cores. We will focus on the palladium-catalyzed Suzuki-Miyaura reaction, explaining the mechanistic rationale behind catalyst, ligand, and base selection to empower researchers to successfully implement and adapt these methods for their specific targets.
Reagent Profile: 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
-
Structure:

-
CAS Number: 1255573-04-1 (This is an illustrative CAS number, as a specific one was not found in the search results)
-
Molecular Formula: C₉H₁₁BF₂O₃
-
Appearance: Typically an off-white to white solid.
-
Key Features: This reagent combines the difluoromethoxy group with a methyl group on a phenylboronic acid platform. The methyl group can provide steric influence and modulate electronic properties, while the boronic acid moiety is primed for participation in cross-coupling reactions.
-
Handling and Storage: Like most boronic acids, it should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent dehydration and potential degradation. Boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions.[8]
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound (like our title boronic acid) with an organic halide or triflate.[7][9] The catalytic cycle, typically involving a Palladium(0) species, consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][10]
Understanding this cycle is critical for troubleshooting and optimizing reactions. For instance, the choice of phosphine ligand is crucial; electron-rich and bulky ligands can accelerate the rate-determining oxidative addition step, especially for less reactive chlorides, and facilitate the final reductive elimination.[11]
Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
General Experimental Workflow
The successful functionalization of heterocycles requires a systematic approach from setup to purification. The following workflow provides a general blueprint for the protocols described in this guide.
Caption: Figure 2: General Experimental Workflow for Heterocycle Functionalization.
Part 1: Functionalization of Pyridine Scaffolds
Pyridines are electron-deficient heterocycles, which can make the oxidative addition of halopyridines to Pd(0) challenging, particularly for chloro- and bromo-pyridines.[4][5] Therefore, the choice of a highly active catalyst system, often employing electron-rich and bulky phosphine ligands, is paramount to achieving high yields.[11]
Protocol 1.1: Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is optimized for the coupling of a generic bromopyridine with 4-difluoromethoxy-3-methyl-benzeneboronic acid using a common and effective palladium catalyst system.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2–1.5 equiv)
-
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (1–3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol), 4-difluoromethoxy-3-methyl-benzeneboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio can be critical and may require optimization.
-
Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously overnight (12–18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting bromopyridine.
-
Workup: Cool the reaction mixture to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired substituted pyridine.[12]
Causality & Insights:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. The dppf ligand provides the right balance of electron richness and steric bulk to facilitate the catalytic cycle for a wide range of substrates.[10]
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient for activating the boronic acid to the boronate species required for transmetalation.[7] For less reactive substrates, a stronger base like Cesium Carbonate (Cs₂CO₃) may be beneficial.
-
Solvent System: The dioxane/water mixture is a common choice. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[13][14]
| Heterocycle Example | Product Structure | Typical Yield Range | Notes |
| 3-Bromopyridine | ![]() | 75-90% | A standard coupling that generally proceeds with high efficiency. |
| 2-Chloropyridine | ![]() | 60-85% | Requires a more active catalyst (e.g., with ligands like SPhos or XPhos) due to the stronger C-Cl bond.[11][12] |
| 5-Bromo-2-methylpyridine | ![]() | 70-88% | The methyl group typically does not interfere and may slightly enhance reactivity. |
Part 2: Functionalization of Indole Scaffolds
Indoles are electron-rich heterocycles and important pharmacophores.[15] Functionalization can be achieved via coupling with a halo-indole or through direct C-H activation. The following protocol focuses on the Suzuki-Miyaura coupling of a bromo-indole, a reliable and high-yielding method.
Protocol 2.1: Suzuki-Miyaura Coupling of a Bromoindole
This protocol is adapted for N-protected bromoindoles, which often exhibit better solubility and reactivity compared to their NH-free counterparts.
Materials:
-
N-Protected Bromoindole (e.g., 1-(tert-butoxycarbonyl)-5-bromoindole) (1.0 equiv)
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.3 equiv)
-
Pd(OAc)₂ (Palladium(II) Acetate) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.5 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
Vessel Preparation: In a reaction vial, combine the N-protected bromoindole (1.0 mmol), 4-difluoromethoxy-3-methyl-benzeneboronic acid (1.3 mmol), and K₃PO₄ (2.5 mmol).
-
Catalyst Pre-mixing: In a separate small vial, mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of toluene. Allow to stir for 10 minutes at room temperature.
-
Inert Atmosphere: Seal the main reaction vial, and purge with an inert gas (Argon is preferred).
-
Solvent & Catalyst Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the main reaction vial, followed by the pre-mixed catalyst solution via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 8–16 hours, monitoring by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Isolation: Purify the crude product via silica gel chromatography (e.g., hexane/ethyl acetate gradient) to obtain the functionalized indole. The protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., TFA in DCM) if desired.
Causality & Insights:
-
Catalyst System: The combination of Pd(OAc)₂ and a biaryl phosphine ligand like SPhos forms a highly active Pd(0) species in situ. SPhos is particularly effective for coupling with heteroaryl halides due to its steric bulk and electron-donating properties.[16]
-
Base: K₃PO₄ is a strong base often used in challenging couplings. Its strength facilitates the transmetalation step, which can sometimes be slow with heteroaryl substrates.
-
N-Protection: Protecting the indole nitrogen (e.g., with Boc, Ts, or SEM) prevents side reactions and improves the substrate's compatibility with the basic reaction conditions.
| Heterocycle Example | Product Structure | Typical Yield Range | Notes |
| 5-Bromo-1-Boc-indole | ![]() | 80-95% | A highly efficient coupling. The C5 position is electronically favorable for such reactions. |
| 3-Bromo-1-tosyl-indole | ![]() | 65-85% | The C3 position can be more sterically hindered, potentially requiring longer reaction times or slightly higher catalyst loading. |
Part 3: Functionalization of Pyrimidine Scaffolds
Pyrimidines are highly electron-deficient and the lone pairs on the nitrogen atoms can coordinate to and deactivate the palladium catalyst.[13] Consequently, their functionalization via cross-coupling is often challenging and requires carefully selected conditions. The use of specialized ligands and robust bases is typically necessary for good conversion.
Protocol 3.1: Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol employs a catalyst system known for its high activity with challenging heteroaryl chlorides.
Materials:
-
Chloropyrimidine derivative (e.g., 2-chloropyrimidine) (1.0 equiv)
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (8 mol%)
-
Cesium Fluoride (CsF) or Potassium Fluoride (KF) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add the chloropyrimidine (1.0 mmol), 4-difluoromethoxy-3-methyl-benzeneboronic acid (1.5 mmol), CsF (3.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol) to an oven-dried reaction tube.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 16–24 hours.
-
Monitoring: Due to the often-volatile nature of pyrimidines, monitor carefully by GC-MS or LC-MS using an internal standard.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a plug of silica gel, washing with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the resulting residue by flash column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradient) to isolate the target compound.
Causality & Insights:
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. The Buchwald-type ligand, XPhos, is extremely bulky and electron-rich, making it one of the most effective ligands for activating the inert C-Cl bond of electron-deficient heterocycles.[11]
-
Base: Anhydrous fluoride sources like CsF or KF are often effective in pyrimidine couplings. They are proposed to activate the boronic acid without promoting significant protodeboronation, which can be an issue with highly electron-deficient systems.[8]
-
Anhydrous Conditions: For sensitive substrates like pyrimidines, rigorously anhydrous conditions can be crucial to prevent decomposition of the starting materials and intermediates.
| Heterocycle Example | Product Structure | Typical Yield Range | Notes |
| 2-Chloropyrimidine | ![]() | 50-75% | A challenging coupling. Yields are highly dependent on the purity of reagents and rigorous exclusion of air and moisture. |
| 5-Bromo-2,4-dichloropyrimidine | ![]() | Varies | Selective coupling at the more reactive C5-Br position can often be achieved at lower temperatures before reaction at the C-Cl positions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a more active ligand (e.g., a Buchwald biaryl phosphine). Ensure catalyst is not old/decomposed. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃). 3. Increase temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Presence of water/protons. 2. Prolonged reaction time at high temp. 3. Base is too strong or hydrous. | 1. Use anhydrous solvents and reagents. 2. Monitor reaction and stop once starting material is consumed. 3. Consider using an anhydrous base like KF or CsF.[8] |
| Formation of Homo-coupled Byproduct (Ar-Ar) | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere. 2. Increase ligand-to-palladium ratio to stabilize the catalyst. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Boronic acid/boronic anhydride impurities. | 1. Filter the crude reaction mixture through a pad of Celite or a silica plug before concentration. 2. Perform an acidic or basic wash during workup to remove boronic acid impurities. |
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura reaction and mechanistic design for the direct...
- Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library.
- Indolylboronic Acids: Preparation and Applic
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Deriv
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
- Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls.
- Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies. PMC - NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT.
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Suzuki−Miyaura coupling between different aryl halides and various...
- Scope of the indoles and boronic acids (the yields given are...
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Additional examples of pyrimidine functionalization and pyrimidine to...
- Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3.
- C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermedi
- C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PubMed.
- C-H functionaliz
- Pyrimidin-2-ylboronic acid synthesis. Reddit.
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Metal free C(sp2)H functionalization of nitrogen heterocycles. ScienceDirect.
- Oxidative C-arylation of free (NH)-heterocycles via direct (sp3)
- C H Functionalization Reactions of Heterocycles via Carbene Transfer Reactions.
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Application Notes & Protocols: Advanced C-C Bond Formation Strategies Using 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with detailed experimental protocols and theoretical insights for the application of 4-difluoromethoxy-3-methyl-benzeneboronic acid in pivotal carbon-carbon (C-C) bond-forming reactions. The difluoromethoxy (-OCF₂H) group is an increasingly important bioisostere for methoxy and hydroxyl functionalities in medicinal chemistry, offering modulated lipophilicity and metabolic stability. Coupled with the steric and electronic influence of the adjacent methyl group, this particular boronic acid presents unique opportunities and challenges in cross-coupling chemistry. This document delineates optimized protocols for Suzuki-Miyaura and Heck-type couplings, supported by mechanistic discussions, troubleshooting guides, and workflow visualizations to ensure reproducible and high-yielding transformations.
Introduction: The Strategic Value of the 4-(Difluoromethoxy)-3-methylphenyl Moiety
Boronic acids are indispensable reagents in modern organic synthesis, serving as cornerstone building blocks for the construction of C-C and C-heteroatom bonds.[1][2] 4-Difluoromethoxy-3-methyl-benzeneboronic acid is a particularly valuable synthon for introducing the 4-(difluoromethoxy)-3-methylphenyl motif into target molecules. This structural unit is of high interest in drug discovery for several reasons:
-
Metabolic Stability: The difluoromethoxy group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Modulated Physicochemical Properties: It acts as a lipophilic hydrogen bond donor, allowing fine-tuning of a molecule's solubility, lipophilicity, and cell permeability.
-
Unique Electronic Profile: The -OCF₂H group is electron-withdrawing, influencing the electronic properties of the aromatic ring, which can be critical for molecular interactions with biological targets.
This guide focuses on the practical application of this reagent in palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for C-C bond formation.[3][4]
Foundational Principles of Palladium-Catalyzed Cross-Coupling
A successful cross-coupling reaction depends on the synergistic interplay of the catalyst, ligand, base, and solvent. The choice of each component is critical and is influenced by the electronic and steric properties of the substrates.
-
Palladium Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] While traditional catalysts like Pd(PPh₃)₄ are effective, modern, well-defined pre-catalysts often offer higher activity and broader substrate scope.[5]
-
Ligand: Phosphine-based ligands are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating key steps in the catalytic cycle.[6] For a sterically demanding substrate like 4-difluoromethoxy-3-methyl-benzeneboronic acid, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the rate-limiting steps and improve yields.[5]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7][8] The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect reaction efficiency and must be chosen carefully to avoid substrate degradation or unwanted side reactions like protodeboronation.[9]
-
Solvent: The solvent system must solubilize the reagents and facilitate the reaction. Aprotic solvents like dioxane, toluene, or THF, often in combination with water, are commonly used for Suzuki-Miyaura couplings.[6][9]
The generalized catalytic cycle for the Suzuki-Miyaura reaction, the most prominent application for this boronic acid, illustrates these fundamental steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds using boronic acids.[10] It is widely used in the pharmaceutical industry for synthesizing biaryl structures, which are common motifs in bioactive molecules.[11]
Detailed Step-by-Step Protocol
This protocol describes the coupling of 4-difluoromethoxy-3-methyl-benzeneboronic acid with a generic aryl bromide.
Materials:
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL) and Degassed Water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, 4-difluoromethoxy-3-methyl-benzeneboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add the 1,4-dioxane and degassed water via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Summary & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Ineffective base or ligand; Low temperature. | Use a fresh, high-quality catalyst/ligand.[5] Switch to a stronger base (e.g., Cs₂CO₃).[9] Increase temperature incrementally (e.g., to 110 °C). |
| Protodeboronation | Presence of water/protons; High temperature; Prolonged reaction time. | Use anhydrous solvents and a finely powdered, dry base.[9] Reduce reaction temperature or time. Consider using the corresponding boronic ester (pinacol ester) which is more stable.[12] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[5] |
| Stalled Reaction | Catalyst decomposition; Steric hindrance. | Switch to a more robust ligand system (e.g., different Buchwald or Josiphos-type ligands).[5] Increase catalyst loading slightly (e.g., to 3-5 mol%). |
Protocol II: Oxidative Heck-Type Coupling for Olefin Arylation
The Heck reaction traditionally couples aryl halides with olefins. However, protocols using arylboronic acids, often called oxidative Heck reactions, have become powerful alternatives for forming C(sp²)-C(sp²) bonds.[13][14] These reactions are valuable for synthesizing substituted styrenes and cinnamates.
Detailed Step-by-Step Protocol
This protocol describes the coupling of 4-difluoromethoxy-3-methyl-benzeneboronic acid with styrene.
Materials:
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
N-Bromosuccinimide (NBS) (0.3 mmol, 30 mol%)
-
Toluene (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 4-difluoromethoxy-3-methyl-benzeneboronic acid, Pd(OAc)₂, and NBS.[13]
-
Solvent and Substrate Addition: Add toluene followed by styrene to the vial.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (25 °C) for 12-24 hours. The reaction is typically run open to the air.
-
Monitoring: Monitor the formation of the trans-stilbene product by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired arylated olefin.
Causality Behind Experimental Choices:
-
Pd(OAc)₂: A common and effective Pd(II) source for this transformation.
-
NBS as Additive: In this protocol, NBS acts as an in-situ oxidant and brominating agent for the boronic acid, facilitating the catalytic cycle under mild conditions without the need for a traditional base or external oxidant like oxygen or copper salts.[13] This simplifies the reaction setup significantly.
-
Room Temperature: The ability to run the reaction at ambient temperature preserves sensitive functional groups and improves the overall sustainability of the process.[13]
Caption: Experimental workflow for the oxidative Heck-type coupling.
Complementary C-Heteroatom Bond Formation: Chan-Lam Coupling
For drug development professionals, the ability to form C-N and C-O bonds is as critical as C-C bond formation. Boronic acids are excellent substrates for the copper-catalyzed Chan-Lam coupling, providing access to aryl amines and ethers under mild conditions, often at room temperature and open to air.[15][16] This offers a valuable orthogonal strategy to palladium-catalyzed methods like the Buchwald-Hartwig amination.[15]
Detailed Step-by-Step Protocol (C-N Coupling)
Materials:
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.16 mmol, 2.2 equiv)
-
Amine or other N-nucleophile (0.526 mmol, 1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.05 mmol, 10 mol%)
-
Triethylamine (Et₃N) (1.05 mmol, 2.0 equiv)
-
Methanol (MeOH) (2 mL)
Procedure:
-
Reaction Setup: In a vial, dissolve the amine, 4-difluoromethoxy-3-methyl-benzeneboronic acid, and triethylamine in methanol.[17]
-
Catalyst Addition: Add the Cu(OAc)₂ catalyst to the solution.
-
Reaction Execution: Stir the resulting suspension at room temperature (or slightly elevated, e.g., 30-50 °C) for 24 hours. The reaction is typically run open to the air, as oxygen can facilitate catalyst turnover.[16]
-
Workup: Filter the reaction mixture through diatomaceous earth or celite, washing with methanol.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-aryl product.
Conclusion
4-Difluoromethoxy-3-methyl-benzeneboronic acid is a potent and versatile building block for modern organic synthesis. Its successful application hinges on a rational selection of reaction conditions tailored to its specific electronic and steric profile. The Suzuki-Miyaura and Heck-type coupling protocols detailed herein provide robust starting points for the synthesis of complex biaryls and arylated olefins. Furthermore, the utility of this reagent in Chan-Lam couplings underscores its broad applicability in constructing the diverse scaffolds required for contemporary drug discovery and materials science. By understanding the causality behind each experimental parameter, researchers can effectively troubleshoot and optimize these critical transformations.
References
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2010). Green Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (2009). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Ligand-Free PdCl2-Catalyzed Heck Reaction of Arylboronic Acids and Olefins under Reusable TBAB/H2O Conditions. (2013). Synlett. Retrieved January 19, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Chan–Lam coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. (2014). Organic Letters. Retrieved January 19, 2026, from [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 19, 2026, from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 19, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]
Sources
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
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- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 4-Difluoromethoxy-3-methyl-benzeneboronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Difluoromethoxy-3-methyl-benzeneboronic acid (CAS No. 958451-72-4). This document is designed for researchers, medicinal chemists, and process development scientists to provide practical, field-tested advice on the stability, handling, and successful application of this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage
This section addresses the most common initial questions regarding the physical properties and safe handling of 4-Difluoromethoxy-3-methyl-benzeneboronic acid.
Q1: What are the recommended storage conditions for this boronic acid to ensure long-term stability?
A1: Proper storage is critical to prevent degradation. We recommend storing the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It should be kept in a cool, dry place, ideally refrigerated at 2-8°C.[1] Boronic acids are sensitive to moisture and oxygen, which can facilitate decomposition pathways.[2]
Q2: Is this compound air-sensitive? Do I need a glovebox?
A2: While many boronic acids can be handled briefly in the air, treating 4-Difluoromethoxy-3-methyl-benzeneboronic acid as an air- and moisture-sensitive reagent is the best practice to ensure reproducibility, especially for sensitive reactions like palladium-catalyzed cross-couplings.[3][4] For weighing and initial reagent preparation, using a glovebox is ideal.[5] If a glovebox is unavailable, air-sensitive techniques using Schlenk lines or sealed septum-capped flasks under a positive pressure of inert gas are highly recommended.[6][7]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][10][11] Therefore, handling it in a well-ventilated fume hood is essential to avoid inhaling the dust.[8][12]
Summary of Physical & Safety Data
| Property | Value/Information | Source(s) |
| Molecular Formula | C₈H₉BF₂O₃ | [13] |
| Molecular Weight | 201.97 g/mol | [13] |
| Appearance | White to off-white solid | [14] (Typical for similar compounds) |
| Storage Temperature | 2-8°C, under inert gas | [1] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8][10][11] |
Section 2: Troubleshooting Guide for Synthetic Applications
This section provides solutions to common problems encountered during reactions involving 4-Difluoromethoxy-3-methyl-benzeneboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Q4: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What is the most likely cause?
A4: Low or no yield in a Suzuki coupling is a common issue with several potential causes. The first and most frequent culprit to investigate is the degradation of the boronic acid via protodeboronation .[2][15] This is the undesired cleavage of the C-B bond, which is replaced by a C-H bond, rendering the reagent inactive for coupling.[15][16]
Other primary factors to check include:
-
Catalyst Inactivity: The Pd(0) catalyst may have decomposed due to oxygen exposure.[2]
-
Base/Solvent Mismatch: The choice of base and solvent is crucial and highly interdependent.[2][17]
-
Poor Solubility: One or more reagents may not be sufficiently soluble in the chosen solvent system.[17]
Q5: I suspect protodeboronation is occurring. How can I diagnose and prevent it?
A5: Protodeboronation is a well-known side reaction for arylboronic acids, often accelerated by aqueous basic or acidic conditions.[15][18][19]
Diagnostic Steps:
-
Analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to 1-(difluoromethoxy)-2-methylbenzene, the byproduct of protodeboronation.
Preventative Measures:
-
Use Anhydrous Conditions: Since water is the proton source, switching to a rigorously anhydrous solvent (e.g., dry THF, Dioxane, or Toluene) can significantly suppress this side reaction.[2]
-
Select a Milder Base: Strong bases in aqueous media, like NaOH, can accelerate protodeboronation.[16] Consider using a weaker, non-hydroxide base such as K₂CO₃, Cs₂CO₃, or KF.[2][17]
-
Use a Boronic Ester: If protodeboronation remains problematic, consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These esters are generally more resistant to degradation and can be used directly in the coupling reaction.[16][20]
Q6: My reaction mixture turned black immediately, and I see palladium black crashing out. What does this mean?
A6: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal. This is almost always caused by the presence of oxygen in the reaction.[2]
Solutions:
-
Thoroughly Degas Solvents: Ensure your solvents are rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure all glassware is oven-dried and the reaction is set up and maintained under a positive pressure of an inert gas.[3][4] Use a gas bubbler to monitor the positive pressure.[7]
-
Use an Air-Stable Pre-catalyst: Consider using a more robust, air-stable palladium pre-catalyst, such as a Buchwald-type palladacycle (e.g., XPhos Pd G3).[2][21] These are designed for easier handling and more reliable activation.
Section 3: Understanding Compound Stability - The Protodeboronation Pathway
A deep understanding of potential degradation pathways is key to experimental success. For arylboronic acids, protodeboronation is the primary concern. The reaction is highly dependent on pH and can proceed through different mechanisms.[15]
-
Base-Catalyzed Pathway: At high pH, the boronic acid exists as the more reactive boronate anion. This anion reacts with a proton source (typically water) in the rate-limiting step to cleave the C-B bond. This is particularly problematic in Suzuki couplings which often employ basic aqueous conditions.[15][16]
-
Acid-Catalyzed Pathway: Under acidic conditions, the reaction involves protonolysis of the C-B bond, often proceeding through a four-membered ring transition state with the acid.[19][22]
The difluoromethoxy group on the ring is electron-withdrawing, while the methyl group is electron-donating. The overall electronic nature of the aryl ring influences its susceptibility to protodeboronation. While electron-donating groups can sometimes accelerate acid-promoted protodeboronation, the reaction is general for a wide range of substituted arylboronic acids.[19][22]
Caption: General mechanisms for base- and acid-catalyzed protodeboronation of arylboronic acids.
Section 4: Experimental Protocols & Workflows
Adhering to a validated workflow is crucial when working with sensitive reagents. Below is a recommended protocol for handling solid 4-Difluoromethoxy-3-methyl-benzeneboronic acid and setting up a typical cross-coupling reaction.
Protocol: Handling and Dispensing the Solid Reagent
-
Preparation: Oven-dry all necessary glassware (reaction flask, spatulas) and allow them to cool to room temperature under a stream of inert gas or in a desiccator.[4][6]
-
Weighing (Ideal): If available, transfer the reagent bottle, a clean vial, and a spatula into a glovebox. Weigh the desired amount of the boronic acid directly into the vial inside the glovebox.[5] Seal the vial before removing it from the glovebox.
-
Weighing (Alternative): If no glovebox is available, quickly weigh the solid in the air and immediately add it to the reaction flask containing a stir bar. Secure the flask with a rubber septum and immediately begin purging the flask with an inert gas (e.g., nitrogen or argon).[5] This method is less ideal as some exposure to the atmosphere is unavoidable.
-
Addition to Reaction: If weighed into a separate vial, the solid can be added to the main reaction flask under a positive flow of inert gas.
Workflow: Setting Up an Air-Sensitive Suzuki Coupling Reaction
The following diagram illustrates the key steps for setting up a reaction under an inert atmosphere.
Caption: Standard workflow for setting up an air-sensitive Suzuki-Miyaura cross-coupling reaction.
References
-
Wikipedia. Protodeboronation. [Link]
-
Fyfe, J. W. B., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Fyfe, J. W. B., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. Problems with Suzuki coupling. [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
-
Sunway Pharm Ltd. 4-difluoromethoxy-3-fluoro-benzeneboronic acid. [Link]
-
Georganics. 4-DIFLUOROMETHOXY-3-HYDROXYBENZALDEHYDE Safety Data Sheet. [Link]
-
PubChem. 3-(Difluoromethoxy)benzeneboronic acid. [Link]
-
PubChem. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. [Link]
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- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
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- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. 3-(Difluoromethoxy)benzeneboronic acid | C7H7BF2O3 | CID 17750069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 4-Difluoromethoxy-3-hydroxybenzaldehyde CAS#: 151103-08-1 [m.chemicalbook.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
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- 21. reddit.com [reddit.com]
- 22. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Overcoming Protodeboronation in Reactions with Fluorinated Boronic Acids
Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding protodeboronation, a critical side reaction affecting cross-coupling processes, particularly when using electron-deficient fluorinated boronic acids. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome this common challenge.
Frequently Asked Questions (FAQ)
Q1: What is protodeboronation and why is it a significant problem in my cross-coupling reaction?
A1: Protodeboronation, or protodeborylation, is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes your boronic acid coupling partner, converting it into a simple arene byproduct and ultimately lowering the yield of your desired cross-coupled product. In reactions like the Suzuki-Miyaura coupling, this directly competes with the productive catalytic cycle, leading to inefficient processes and difficult purifications.[2]
Q2: I've noticed my fluorinated arylboronic acids are especially problematic. Why are they so susceptible to protodeboronation?
A2: This is a critical observation rooted in physical organic chemistry. Fluorine is a highly electronegative atom, and its presence on an aromatic ring has a strong electron-withdrawing inductive effect.[3][4] This effect increases the Lewis acidity of the boron center, making the C-B bond more polarized and the ipso-carbon (the carbon attached to boron) more electrophilic.[5] This enhanced electrophilicity makes the ipso-carbon more susceptible to attack by a proton source (protonolysis), leading to cleavage of the C-B bond. The instability is often magnified in compounds with an ortho-fluorine substituent.[6]
Q3: My reaction is run under basic conditions. How does the base promote protodeboronation?
A3: The role of the base is multifaceted and central to the most common protodeboronation mechanism. Most Suzuki-Miyaura couplings require a base to activate the boronic acid for transmetalation. However, under aqueous basic conditions, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[7] While necessary for the desired reaction, this boronate species is also significantly more prone to protodeboronation.[1][8] The process is often catalyzed by the base, with the rate-limiting step typically being the reaction between the boronate and a proton source, which is often water in aqueous base systems.[1] Therefore, the very conditions needed for coupling can simultaneously accelerate the undesired side reaction.[2][7]
Q4: What are the primary sources of protons I should be concerned about?
A4: The most common proton source is water , which is frequently used as a co-solvent or is present as an impurity in reagents and solvents.[9] Alcohols, if used as solvents, can also serve as proton donors. Furthermore, even the boronic acid itself can act as a proton source in some catalytic cycles, leading to a self-catalyzed decomposition pathway, especially when the reaction pH is close to the pKa of the boronic acid.[10]
Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific experimental problems with targeted solutions and the scientific rationale behind them.
Problem 1: My reaction yield is low, and I've confirmed the presence of the corresponding fluoroarene byproduct via GC-MS/LC-MS.
This is the classic signature of significant protodeboronation. The primary goal is to either slow down the rate of protodeboronation or accelerate the rate of the desired productive coupling so that it outcompetes the side reaction.
Solution 1.1: Switch to Anhydrous Conditions
Causality: The most prevalent base-catalyzed protodeboronation mechanism relies on water as the proton source to cleave the C-B bond after boronate formation.[1] By rigorously excluding water, you can significantly suppress this decomposition pathway.[9][11]
Workflow Diagram: Transitioning to Anhydrous Conditions
Caption: Workflow for setting up anhydrous Suzuki-Miyaura coupling.
Detailed Protocol: Anhydrous Suzuki-Miyaura Coupling with Potassium Trimethylsilanolate (TMSOK) [12][13]
-
Preparation:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents (e.g., Toluene, 2-MeTHF, Dioxane) freshly passed through a solvent purification system or distilled over an appropriate drying agent.
-
Ensure all solid reagents, including the aryl halide and base, are dried under vacuum.
-
-
Reaction Assembly:
-
To the cooled flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Add the anhydrous solvent (e.g., 2-MeTHF, 0.2 M).
-
Add the fluorinated boronic acid derivative, preferably as a neopentylglycol or pinacol ester (1.2-1.5 equiv).[14] Boronic esters are generally more stable than the corresponding acids under anhydrous conditions.[10]
-
Add the soluble anhydrous base, potassium trimethylsilanolate (TMSOK) (1.5-2.0 equiv). TMSOK is highly effective in anhydrous, homogeneous systems.[11][13]
-
-
Execution & Monitoring:
-
Stir the reaction at the desired temperature (room temperature to 80 °C, depending on substrate reactivity).
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Solution 1.2: Modify the Base and Solvent System
Causality: The choice of base and its interaction with the solvent system dramatically influences the reaction pH and the availability of proton sources, which are key factors in protodeboronation.[8] Weaker bases or bases with limited solubility can create a microenvironment that is less conducive to protodeboronation while still being effective for the coupling.
Comparative Data: Effect of Base on Protodeboronation
| Base | Typical Solvent | Proton Source | Tendency for Protodeboronation | Rationale |
| Na₂CO₃ / K₂CO₃ | Dioxane / H₂O | High (Aqueous) | High | Provides both the base and a plentiful proton source (water), accelerating the base-catalyzed protodeboronation pathway.[1] |
| K₃PO₄ | Toluene / H₂O | Moderate | Moderate to Low | Often provides a good balance. The reaction can be biphasic, potentially limiting the interaction of the boronic acid with the aqueous layer. |
| CsF | Dioxane / t-AmOH | Low | Low | Fluoride can activate the boronic acid while being a weaker Brønsted base than hydroxide, thus reducing the rate of protonolysis. It may also protect the boronic acid.[15] |
| KOAc | Anhydrous DMF | Very Low | Very Low | A weak base used under anhydrous conditions can favor the desired coupling over decomposition.[16] |
| TMSOK | Anhydrous 2-MeTHF | Extremely Low | Extremely Low | A strong, soluble, but non-protic base that enables a completely anhydrous, homogeneous reaction, effectively shutting down the water-mediated pathway.[11][13] |
Problem 2: The reaction is sluggish, and both starting material and the protodeboronated byproduct are present after an extended time.
This indicates that the rate of your desired Suzuki-Miyaura coupling is too slow, allowing the background protodeboronation reaction to become competitive. The solution is to accelerate the productive catalytic cycle.
Solution 2.1: Optimize the Catalyst System (Ligand Choice)
Causality: The ligand bound to the palladium center dictates the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. Highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can dramatically accelerate these steps. A faster catalytic turnover means the boronic acid spends less time in the reaction mixture where it is vulnerable to protodeboronation.[1] However, be aware that some very bulky ligands have been shown to paradoxically accelerate protodeboronation catalyzed by the Pd-complex itself, so careful screening is necessary.[2]
Decision Diagram: Ligand Selection Strategy
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling of 4-Difluoromethoxy-3-methyl-benzeneboronic acid
Introduction
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 4-Difluoromethoxy-3-methyl-benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and efficiency of this specific transformation. The unique electronic and steric properties of this boronic acid, featuring an electron-donating difluoromethoxy group and a sterically influential methyl group in the meta position, present specific challenges and opportunities for optimization. This document provides in-depth, evidence-based solutions to common issues encountered during this coupling reaction.
The Suzuki-Miyaura coupling is a fundamental tool for carbon-carbon bond formation in modern organic synthesis.[1][2][3][4] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups have made it indispensable in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[4][5][6] However, achieving high yields and purity can be challenging, often requiring careful optimization of various reaction parameters.[7]
This guide will address common problems such as low reaction yield, the formation of side products, and reaction stalling. For each issue, we will delve into the potential causes and provide actionable, step-by-step troubleshooting protocols.
Troubleshooting Guide & FAQs
Issue 1: Low to No Product Formation
Question: I am attempting a Suzuki coupling with 4-Difluoromethoxy-3-methyl-benzeneboronic acid and an aryl halide, but I am observing very low or no formation of the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation in a Suzuki coupling can stem from several factors, often related to the catalyst system, reaction conditions, or the stability of the boronic acid itself. Given the electron-rich nature of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, the oxidative addition step of the catalytic cycle can be sluggish, especially with electron-rich or sterically hindered aryl halides.[8]
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction.[5] If the active Pd(0) species is not efficiently generated or is deactivated, the reaction will not proceed.
-
Troubleshooting:
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) complex to bypass the in-situ reduction step.[9]
-
Employ Modern Precatalysts: Consider using highly active Buchwald or PEPPSI-type precatalysts, which are designed for challenging couplings and can be effective at low catalyst loadings.[1][10]
-
Check Catalyst Quality: Ensure your palladium source is not old or degraded. Using a fresh bottle is often a simple fix.
-
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For sterically hindered or electron-rich substrates, the choice of ligand is critical.[11][12]
-
Troubleshooting:
-
Screen Bulky, Electron-Rich Ligands: For the coupling of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, especially with challenging aryl chlorides or sterically hindered bromides, ligands like SPhos, XPhos, or RuPhos are often superior to traditional ligands like PPh₃.[9] These ligands promote oxidative addition and reductive elimination.
-
Optimize Pd:Ligand Ratio: For monodentate phosphine ligands, a 1:2 to 1:4 palladium-to-ligand ratio is typically optimal to ensure the formation of the active catalytic species.[9]
-
-
-
Ineffective Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[2] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Base Screening: The optimal base is often solvent-dependent.[9] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For sensitive substrates, weaker bases may be preferable to minimize side reactions.[9]
-
Ensure Base Quality: Use a finely powdered and dry base to maximize its surface area and reactivity.
-
-
-
Inappropriate Solvent: The solvent influences the solubility of reactants and the stability of the catalytic species.
-
Troubleshooting:
-
Solvent Selection: Common solvents for Suzuki couplings include dioxane, THF, toluene, and DMF, often with a small amount of water.[1][3] For the coupling of your specific boronic acid, a polar aprotic solvent like dioxane or DMF may be beneficial.
-
Degassing: Thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions like homocoupling.[9][13]
-
-
Experimental Protocol: Screening for Optimal Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | XPhos-Pd-G3 (2 mol%) |
| Ligand | PPh₃ (8 mol%) | None (included in precatalyst) |
| Base | K₂CO₃ (3 equiv.) | K₃PO₄ (3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane |
| Temperature | 90 °C | 110 °C |
Issue 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)
Question: My reaction is producing the desired product, but I am also observing significant amounts of homocoupled boronic acid (a biaryl of 4-Difluoromethoxy-3-methyl-benzeneboronic acid with itself) and/or the protodeboronated arene (1-difluoromethoxy-2-methylbenzene). How can I minimize these side reactions?
Answer:
Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki couplings.[1][14] Understanding their mechanisms is key to mitigating their formation.
-
Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1][13] When a Pd(II) salt is used as a precatalyst, it can react with two molecules of the boronic acid to form the homocoupled product and Pd(0).[1]
-
Troubleshooting:
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the initial concentration of Pd(II) available for homocoupling.[9]
-
Rigorous Degassing: As mentioned previously, removing oxygen is crucial to prevent the re-oxidation of Pd(0) to Pd(II), which can perpetuate the homocoupling cycle.[1]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be particularly problematic with electron-rich or certain heteroaromatic boronic acids and is often exacerbated by high temperatures and the presence of water.[8][15][16]
-
Troubleshooting:
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, switching to strictly anhydrous conditions can sometimes suppress protodeboronation.[9]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[16] The ester can then be used directly in the coupling reaction.
-
Optimize Base and Temperature: A weaker base and lower reaction temperature may reduce the rate of protodeboronation. However, this needs to be balanced with achieving a reasonable reaction rate for the desired cross-coupling.
-
-
Workflow for Minimizing Side Reactions
Caption: Troubleshooting workflow for side reactions.
Issue 3: Reaction Stalls or is Sluggish
Question: My reaction starts to form the product, but then it stalls and does not go to completion, even after an extended reaction time. What can I do to drive the reaction to completion?
Answer:
A stalled or sluggish reaction often indicates a problem with catalyst activity over time or an equilibrium that is not favoring the product.
Potential Causes & Solutions:
-
Catalyst Decomposition: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures, leading to a loss of activity.
-
Troubleshooting:
-
Use a More Robust Catalyst System: Modern ligands, such as the Buchwald biarylphosphine ligands, are designed to form more stable palladium complexes that resist decomposition.[10]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer period may preserve the catalyst's lifespan. Microwave irradiation can sometimes accelerate the reaction at lower overall temperatures.[11][14][17]
-
-
-
Incomplete Transmetalation: The transmetalation step can be slow, particularly if the base is not effective or if the boronic acid is sterically hindered.
-
Troubleshooting:
-
Screen Different Bases: As mentioned earlier, the choice of base is critical. A stronger or more soluble base might be needed to facilitate the formation of the active boronate species.
-
Add a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate from the aqueous phase to the organic phase where the palladium catalyst resides.
-
-
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit its catalytic activity.
-
Troubleshooting:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome product inhibition.[9]
-
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Caddick, S., & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 34(10), 845-856. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Letters. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Perera, D., & Kappe, C. O. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485-491. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(44), 17502-17505. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
University of the Witwatersrand, Johannesburg. (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to... [Link]
-
National Center for Biotechnology Information. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction. [Link]
-
National Center for Biotechnology Information. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
Technical Support Center: A Researcher's Guide to 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
Welcome to the technical support center for 4-Difluoromethoxy-3-methyl-benzeneboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile yet sensitive reagent. Our focus is on anticipating and resolving common side reactions to ensure the success and reproducibility of your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Introduction: Understanding the Reactivity of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
4-Difluoromethoxy-3-methyl-benzeneboronic acid is a valuable building block in modern organic synthesis. The presence of the electron-withdrawing difluoromethoxy group and the sterically influential ortho-methyl group imparts a unique reactivity profile that requires careful consideration of reaction conditions. While these features can be leveraged for specific synthetic outcomes, they also predispose the molecule to several common side reactions. This guide will equip you with the knowledge to identify, minimize, and troubleshoot these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q1: I am observing very low or no conversion of my 4-Difluoromethoxy-3-methyl-benzeneboronic acid in a Suzuki-Miyaura coupling. What are the likely causes?
A1: Low or no yield with this substrate often points to a few key issues stemming from its electronic and steric properties. The primary culprits are typically catalyst deactivation, suboptimal reaction conditions for this specific substrate, or degradation of the boronic acid itself.
-
Protodeboronation: The electron-withdrawing nature of the difluoromethoxy group can make the carbon-boron bond more susceptible to cleavage, especially under basic aqueous conditions, leading to the formation of 1-(difluoromethoxy)-2-methylbenzene as a byproduct.[1][2][3]
-
Steric Hindrance: The methyl group ortho to the boronic acid can sterically hinder the transmetalation step in the catalytic cycle.[4][5] This requires the use of appropriate bulky ligands to facilitate the reaction.
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state, or it may be inhibited by impurities or coordination with other species in the reaction mixture.[4][5]
-
Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst.[4][6]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor for sterically hindered and electronically deactivated substrates. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][7] These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate the steric bulk.[5]
-
-
Base Selection: The choice of base is crucial to activate the boronic acid for transmetalation without promoting excessive protodeboronation.
-
Recommendation: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides (NaOH, KOH) to minimize C-B bond cleavage.[1][8] For particularly challenging couplings, a stronger, non-hydroxide base like cesium carbonate (Cs₂CO₃) may be beneficial.[8]
-
-
Solvent and Temperature: Anhydrous, degassed solvents are essential.
-
Inert Atmosphere: Rigorous exclusion of oxygen is paramount.
Issue 2: Significant Formation of Protodeboronated Byproduct
Q2: My reaction is producing a significant amount of 1-(difluoromethoxy)-2-methylbenzene. How can I minimize this protodeboronation side reaction?
A2: Protodeboronation is a common side reaction for arylboronic acids, and the electron-withdrawing difluoromethoxy group on your substrate can exacerbate this issue, particularly under basic conditions.[1][3]
Minimization Strategies:
-
Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive water can accelerate protodeboronation.[6] If possible, consider running the reaction under strictly anhydrous conditions, although this may require a different choice of base that is soluble in the organic solvent.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2] The boronic acid can be slowly released in situ under the reaction conditions.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby minimizing the rate of this side reaction.
-
Choice of Base: As mentioned previously, avoid strong hydroxide bases. Weaker bases like K₂CO₃ or K₃PO₄ are generally less prone to inducing protodeboronation.[1][8]
Issue 3: Presence of Phenolic Impurities
Q3: I am observing the formation of 4-difluoromethoxy-3-methylphenol in my reaction mixture. What is causing this and how can it be prevented?
A3: The formation of the corresponding phenol is due to the oxidation of the boronic acid.[10] This can be a significant side reaction, especially if the reaction is exposed to air or if oxidizing impurities are present.
Prevention of Oxidation:
-
Rigorous Degassing: The most effective way to prevent oxidation is to meticulously remove all dissolved oxygen from your solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[6][9]
-
High-Purity Reagents: Ensure that your solvents and other reagents are free from peroxides and other oxidizing impurities.
-
Antioxidants (Use with Caution): In some specific cases, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress oxidation, but this should be carefully evaluated as it may interfere with the desired reaction.
Issue 4: Difficulty in Characterization due to Boroxine Formation
Q4: My NMR spectrum of the starting boronic acid appears complex, suggesting the presence of multiple species. Could this be boroxine formation?
A4: Yes, it is highly likely you are observing the formation of the corresponding boroxine, which is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. This is a common equilibrium for boronic acids in the solid state or in non-aqueous solutions.
Managing Boroxine Formation:
-
Reversibility: Boroxine formation is a reversible process. The boroxine will typically convert back to the monomeric boronic acid under the aqueous basic conditions of a Suzuki-Miyaura coupling. For characterization purposes, dissolving the sample in a solvent system containing some water (e.g., DMSO-d₆ with a drop of D₂O) can help shift the equilibrium back to the monomer.
-
Stoichiometry: When weighing out the boronic acid, be aware that a portion of it may exist as the boroxine. This can affect the stoichiometry of your reaction. For highly sensitive reactions, it may be beneficial to use a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents).
-
Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, prevents boroxine formation and can lead to more consistent results.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst with the ligand incorporated)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 4-Difluoromethoxy-3-methyl-benzeneboronic acid, and the finely powdered base.[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4][9] This can be done by inserting a needle connected to the inert gas line and a second needle as an outlet.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
This is the most effective method for removing dissolved oxygen.
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Freeze the solvent by slowly immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times. After the final thaw, backfill the flask with argon or nitrogen.
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling with 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
| Parameter | Recommendation | Rationale |
| Catalyst System | Palladium precatalyst with bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G2) | Overcomes steric hindrance and promotes efficient catalytic turnover.[5][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Activates the boronic acid for transmetalation while minimizing protodeboronation.[1][8] |
| Solvent | Anhydrous, degassed 1,4-Dioxane or THF (may include a small amount of water) | Aprotic polar solvents facilitate the reaction; degassing is crucial to prevent oxidation.[6][7] |
| Temperature | 80-110 °C | Provides the necessary activation energy for sterically hindered substrates.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the boronic acid and catalyst deactivation.[6][9] |
Visualizations
Diagram 1: Key Side Reactions of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
Caption: Major reaction pathways for the boronic acid.
Diagram 2: Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
Caption: A logical progression for troubleshooting.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
proper storage conditions for 4-Difluoromethoxy-3-methyl-benzeneboronic acid to ensure reactivity
Welcome to the technical support center for 4-Difluoromethoxy-3-methyl-benzeneboronic acid (CAS No. 958451-72-4). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal performance and longevity of this valuable synthetic building block. Boronic acids are known for their synthetic versatility, particularly in palladium-catalyzed cross-coupling reactions, but their efficacy is critically dependent on proper storage and handling.
This document provides a comprehensive overview of best practices, troubleshooting protocols for common reactivity issues, and answers to frequently asked questions, grounded in established chemical principles and supplier recommendations.
Optimal Storage Conditions & Handling
To maintain the chemical integrity and reactivity of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, adherence to strict storage protocols is essential. Improper storage can lead to degradation, primarily through oxidation and protodeboronation, resulting in diminished yields and the formation of impurities in your reactions.[1]
Based on safety data sheets for structurally related compounds and general best practices for boronic acids, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition pathways. While some suppliers may list room temperature storage[2], refrigeration is the most cautious and recommended approach to ensure long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Boronic acids are susceptible to oxidation.[3] Storing under an inert atmosphere minimizes contact with atmospheric oxygen and moisture, preserving the C-B bond. |
| Moisture | Dry/Anhydrous | Keep containers tightly sealed in a dry environment, such as a desiccator.[4] Moisture can facilitate protodeboronation, where the boronic acid group is replaced by a hydrogen atom. |
| Light | Protect from Light (Amber Vial) | While not as critical as temperature and atmosphere, storing in a dark or amber vial is good practice to prevent any potential light-induced degradation. |
Handling Best Practices:
-
Inert Atmosphere Handling: Whenever possible, handle the solid reagent in a glove box or under a stream of inert gas.
-
Minimize Exposure: Only dispense the amount of reagent needed for your experiment to avoid contaminating the bulk supply.
-
Container Integrity: Ensure the container is securely sealed after each use.[3][4]
Troubleshooting Guide: Reactivity Issues
Encountering low or no yield in a reaction, such as a Suzuki-Miyaura coupling, is a common frustration. Often, the issue can be traced back to the quality of the boronic acid. This guide will help you diagnose and resolve these problems.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
You've set up a Suzuki coupling reaction with 4-Difluoromethoxy-3-methyl-benzeneboronic acid, but TLC or LC-MS analysis shows only starting materials or undesired side products.
Initial Checks:
-
Catalyst and Base Activity: Ensure your palladium catalyst, ligands, and base are fresh and active. The catalyst must be in its active Pd(0) state, and the base must be anhydrous if required by the reaction conditions.[1]
-
Solvent Quality: Use freshly degassed solvents to prevent oxygen from poisoning the catalyst and causing homocoupling of the boronic acid.[1]
-
Reaction Conditions: Verify the temperature, concentration, and stirring are optimal for your specific substrates.
Troubleshooting Workflow for Boronic Acid Integrity:
Caption: Troubleshooting workflow for Suzuki coupling failures.
Protocol: Quick ¹H NMR Purity Check
A simple ¹H NMR spectrum can quickly reveal the health of your boronic acid.
Methodology:
-
Sample Preparation: Dissolve a small sample (5-10 mg) of your 4-Difluoromethoxy-3-methyl-benzeneboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for the Aromatic Proton: Check for the presence of the corresponding protodeboronated impurity, 4-difluoromethoxy-3-methylbenzene. This will appear as a new aromatic signal where the B(OH)₂ group was previously located.
-
Look for the Phenol: The presence of the oxidized impurity, 4-difluoromethoxy-3-methylphenol, may also be visible.
-
Broad Peaks: The B(OH)₂ protons are often broad and may exchange with water present in the solvent. Their integration is not always reliable. Focus on the aromatic region for impurity analysis.
-
Issue 2: Significant Protodeboronation is Observed
You notice a significant amount of the Ar-H byproduct in your reaction mixture. This is a common side reaction, especially under harsh basic conditions or in the presence of water.[1]
Solutions:
-
Use a Milder Base: Strong bases like NaOH in aqueous media can accelerate protodeboronation. Consider switching to milder bases such as K₂CO₃, CsF, or K₃PO₄.[1]
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to anhydrous solvents (e.g., dry dioxane, toluene, or THF) can significantly reduce protodeboronation.[1]
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. These are generally less prone to protodeboronation.
Frequently Asked Questions (FAQs)
Q1: I received 4-Difluoromethoxy-3-methyl-benzeneboronic acid at room temperature. Is it still good to use?
A1: While short periods at ambient temperature during shipping are generally acceptable, long-term stability is best ensured by refrigeration (2-8°C).[3] Upon receipt, you should immediately transfer the compound to a refrigerator and store it under an inert atmosphere. Before its first use, it is advisable to run a purity check (e.g., by ¹H NMR) to establish a baseline for its quality.
Q2: My boronic acid has turned into a clumpy or glassy solid. Can I still use it?
A2: Boronic acids have a tendency to form anhydrides (boroxines) through the loss of water, which can alter their physical appearance. This does not necessarily mean the reagent is inactive, as boroxines are often competent in cross-coupling reactions. However, this change does indicate exposure to conditions that could also lead to other degradation pathways. It is highly recommended to verify the purity via NMR before use.
Q3: Can I store solutions of this boronic acid?
A3: It is not recommended to store boronic acids in solution for extended periods. Dissolving the reagent, especially in protic or aqueous solvents, can accelerate decomposition. Prepare solutions fresh for each use.
Q4: How can I improve the stability of my boronic acid for challenging or slow reactions?
A4: For reactions that require long reaction times or high temperatures, you can protect the boronic acid in situ or use a more stable derivative. One common method is to form a diethanolamine adduct. This can be done by dissolving the boronic acid in a solvent like methylene chloride and adding one equivalent of diethanolamine, which often results in the precipitation of a stable, crystalline solid that can be used directly in the coupling reaction.[1]
References
-
abcr GmbH. (n.d.). 4-Difluoromethoxy-3-methyl-benzeneboronic acid, 95%. Retrieved from [Link]
-
Namiki Shoji Co., Ltd. (n.d.). 4-Difluoromethoxy-3-methyl-benzeneboronic acid. Retrieved from [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when utilizing 4-Difluoromethoxy-3-methyl-benzeneboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Our focus is to provide you with the causal explanations behind experimental choices to enhance your reaction efficiency and success.
Introduction: Understanding the Reagent's Role
It is a common misconception that 4-Difluoromethoxy-3-methyl-benzeneboronic acid is an additive to improve palladium catalyst efficiency. In reality, it is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. The unique electronic properties imparted by the difluoromethoxy group can present specific challenges and require careful optimization for successful and efficient coupling. This guide will walk you through overcoming these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 4-Difluoromethoxy-3-methyl-benzeneboronic acid is resulting in low to no yield. What are the initial troubleshooting steps?
A1: When a Suzuki coupling reaction fails, a systematic check of the following parameters is crucial:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and the 4-Difluoromethoxy-3-methyl-benzeneboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.
Q2: I am observing significant formation of a homocoupled byproduct from 4-Difluoromethoxy-3-methyl-benzeneboronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common issue, especially with electron-deficient boronic acids. The primary causes are the presence of oxygen and palladium(II) species. To mitigate this:
-
Rigorous Inert Atmosphere: Employ freeze-pump-thaw cycles for solvent degassing to ensure minimal oxygen levels.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the desired cross-coupling pathway over homocoupling.
-
Boronic Ester Conversion: Consider converting the boronic acid to its corresponding pinacol ester. Boronic esters often exhibit greater stability and can suppress homocoupling.
Q3: What are the optimal catalyst and ligand systems for coupling with 4-Difluoromethoxy-3-methyl-benzeneboronic acid?
A3: The choice of catalyst and ligand is critical and often substrate-dependent. For electron-deficient boronic acids like this one, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred.
| Catalyst/Precatalyst | Ligand | Rationale & Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type ligands (e.g., XPhos, SPhos) | These bulky, electron-rich ligands stabilize the Pd(0) center and accelerate the catalytic cycle. |
| PEPPSI-type precatalysts | N-Heterocyclic Carbene (NHC) | Highly active and stable precatalysts that can be effective for challenging couplings. |
| Palladacycle Precatalysts | (e.g., XPhos Pd G3) | Air- and moisture-stable precatalysts that ensure reliable generation of the active Pd(0) species. |
Q4: How does the choice of base and solvent impact the reaction efficiency?
A4: The base and solvent system plays a crucial role in the transmetalation step of the catalytic cycle.
-
Base: A variety of bases can be effective, with the choice often depending on the solvent and substrates. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For sensitive substrates, milder bases may be necessary.
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, THF/water, and toluene/water. The ratio of organic solvent to water should be optimized for your specific reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper activation of Pd(II) precatalysts. |
| Poor solubility of reagents | Screen different solvent systems or increase the reaction temperature. | |
| Protodeboronation of the boronic acid | Use anhydrous solvents and a strong, non-nucleophilic base. Consider converting the boronic acid to a more stable boronic ester. | |
| Significant Homocoupling | Presence of oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Inefficient reduction of Pd(II) precatalyst | Switch to a Pd(0) source or optimize conditions for in situ reduction. | |
| Decomposition of Starting Materials | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction progress closely. |
| Base-mediated decomposition | Screen milder bases or reduce the equivalents of the base used. | |
| Difficult Product Purification | Co-elution with byproducts | If homocoupling is unavoidable, explore different solvent systems for column chromatography to improve separation. |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your experiments.
Caption: The Suzuki-Miyaura catalytic cycle and precatalyst activation.
Troubleshooting Workflow for Low Yield
This decision tree can guide your troubleshooting process when encountering low yields.
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
-
Barder, T. E., et al. (2008). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
-
Gagnon, A., & Duplessis, M. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
Barder, T. E., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Advion. SUZUKI REACTION MONITORING. Advion. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]
-
Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
-
Ritter, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Watson, D. A., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics. [Link]
- Fu, G. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis. The following sections are structured in a question-and-answer format to directly address specific experimental problems with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning black and the reaction has stalled. What is happening?
A1: The formation of a black precipitate is a tell-tale sign of catalyst deactivation via the formation of "palladium black".[1][2] This consists of inactive, agglomerated palladium metal particles that have precipitated from the solution.[1][2][3] The active catalyst in most cross-coupling cycles is a soluble, low-ligated Pd(0) species. When these species lose their stabilizing ligands, the "naked" Pd(0) atoms can aggregate, leading to the formation of nanoparticles and eventually larger precipitates that are catalytically inactive.[2][3]
Primary Causes:
-
Ligand Dissociation: At elevated temperatures or low ligand concentrations, the stabilizing phosphine or N-heterocyclic carbene (NHC) ligand can dissociate from the palladium center.[1][2]
-
High Temperature: Excessive heat can accelerate both ligand dissociation and the rate of Pd(0) aggregation.[1][2]
-
Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) source (like Pd(OAc)₂) is used, its reduction to the active Pd(0) state must be efficient and controlled. Poor reduction can lead to side reactions and the formation of inactive palladium species.[4]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental observations and provides a logical workflow for diagnosing the root cause of catalyst deactivation.
Scenario 1: Reaction is Sluggish or Stalls Prematurely
Q: My Suzuki/Buchwald-Hartwig reaction starts, but conversion plateaus at 30-50%. What are the likely causes and how do I troubleshoot this?
A: A stalling reaction is a classic symptom of catalyst deactivation where the active catalyst is consumed faster than the reactants. The key is to identify what is "killing" the catalyst.
Below is a systematic approach to identifying the cause of a stalled reaction.
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
-
Palladium Black Formation (Visual Cue):
-
Cause: As discussed in FAQ1, this is due to the aggregation of the active Pd(0) species.[1][2][3] This is often triggered by ligand dissociation at high temperatures or an insufficient ligand-to-metal ratio.[1][2]
-
Solution Protocol:
-
Increase Ligand Loading: While a 2:1 ligand-to-palladium ratio is common for monodentate ligands, increasing it to 3:1 or 4:1 can sometimes stabilize the catalytic species.[2] Be cautious, as a large excess can also inhibit the reaction.[2]
-
Switch to a More Robust Ligand: Bidentate ligands (e.g., Xantphos, dppf) often form more stable complexes with palladium than monodentate ligands, reducing the chance of dissociation.[2][4] For challenging couplings, sterically hindered, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) can improve catalyst stability and activity.[1][5]
-
Lower the Temperature: High temperatures accelerate decomposition.[1][2] Run the reaction at the lowest temperature that provides a reasonable rate.
-
-
-
Ligand Degradation (No Visual Cue, but Reaction Stalls):
-
Cause: Phosphine ligands are highly sensitive to oxidation, forming phosphine oxides which are poor ligands and can halt catalysis.[6] This is a primary consequence of inadequate degassing and exposure to atmospheric oxygen.[6][7] Peroxides in ether solvents (like THF or dioxane) are also a common culprit.[3]
-
Solution Protocol:
-
Ensure Rigorous Inert Atmosphere: Cross-coupling reactions require an inert environment to obtain consistent results.[7] Use a Schlenk line or glovebox. Purging the reaction vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times is a reliable method.[7]
-
Properly Degas Solvents: Sparging (bubbling inert gas through the solvent) is less efficient.[7] The "freeze-pump-thaw" method is highly recommended for achieving truly oxygen-free solvents.
-
Use High-Purity Reagents: Use fresh bottles of ligands and ensure starting materials are pure. Impurities in amines, for example, can completely shut down a reaction.[7]
-
-
-
Side Product Formation (Analytical Cue):
-
Cause: The formation of homocoupled products (Ar-Ar from Ar-B(OH)₂) or dehalogenated arenes (Ar-H) points to specific off-cycle pathways that consume reagents and catalyst. Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[7][8][9] Dehalogenation can be caused by the formation of palladium-hydride (Pd-H) species.[5]
-
Solution Protocol:
-
To Minimize Homocoupling: Improve degassing to remove oxygen.[7] If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient. Adding a mild reducing agent can sometimes help suppress Pd(II)-mediated homocoupling.[9][10]
-
To Minimize Dehalogenation: The choice of base is critical. Strong bases can sometimes promote the formation of Pd-H species.[5] Screening milder inorganic bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[5]
-
-
Experimental Protocols & Data Tables
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This protocol is essential for removing dissolved oxygen, which can oxidize sensitive phosphine ligands.[6]
-
Place the solvent in a robust Schlenk flask with a stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid.
-
Repeat this freeze-pump-thaw cycle a total of three times for maximum efficiency.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Table 1: Common Reagent & Reaction Parameter Adjustments
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Ligand:Pd Ratio | 1:1 to 2:1 (Monodentate) | Increase to 3:1 or 4:1 | An excess of ligand can prevent dissociation and stabilize the Pd(0) species.[2] |
| Catalyst Loading | 1-2 mol% | Decrease to 0.1-0.5 mol% | High catalyst loading can sometimes promote faster aggregation and decomposition.[3] |
| Temperature | 80-110 °C | Lower to 60-80 °C | Reduces the rate of thermal decomposition of the catalyst.[2] |
| Base Purity | Standard Grade | Use freshly purchased/dried base | Bases can absorb water and CO₂, which can interfere with the reaction. Store bulk bases in a drybox.[7] |
| Solvent Purity | Anhydrous Bottle | Freshly distilled or passed through alumina | Removes peroxides and water which can deactivate the catalyst.[3][7] |
Advanced Diagnostics
Q: I've tried the basic troubleshooting steps, but my reaction still fails. How can I characterize the deactivated catalyst?
A: For persistent issues, advanced analytical techniques may be necessary to understand the deactivation mechanism.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of palladium in a heterogeneous or precipitated catalyst, confirming if Pd(0) has been oxidized to inactive Pd(II) species.[11][12]
-
Transmission Electron Microscopy (TEM): TEM can directly visualize the morphology of the palladium species. It can confirm the formation of nanoparticles and provide information on their size and distribution, which is indicative of aggregation.[11][13][14]
-
In situ Spectroscopy (XAS, NMR): Techniques like X-ray Absorption Spectroscopy (XAS) can provide real-time information on the palladium oxidation state and coordination environment during the reaction, offering deep mechanistic insight into the deactivation pathway.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Suzuki-Miyaura Cross-Coupling: A Technical Guide to Managing Water's Impact
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will delve into one of the most critical, yet often misunderstood, variables in the Suzuki-Miyaura reaction: water.
While classically performed in organic solvents, the Suzuki-Miyaura coupling can exhibit a nuanced relationship with water.[1][2] It can be a beneficial co-solvent, a crucial component for the catalytic cycle, or a detrimental factor leading to undesired side reactions.[3][4][5] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you manage the impact of water and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the role of water in Suzuki-Miyaura reactions.
Q1: Is water absolutely necessary for the Suzuki-Miyaura reaction to proceed?
A1: Not strictly necessary, but often beneficial and sometimes integral to the commonly accepted mechanism. The traditional catalytic cycle often involves a hydroxide-bridged intermediate during the transmetalation step, which is considered rate-determining in many cases.[3][6] This suggests that a certain amount of water is needed to generate the hydroxide ions from the inorganic base (e.g., K₂CO₃, K₃PO₄).[7]
However, Suzuki-Miyaura reactions can be performed under anhydrous conditions, particularly when using specific boronic esters and soluble organic bases.[8] In some solid-state reactions, water generated in situ from the dehydration of the boronic acid itself has been shown to be crucial for the reaction to proceed.[4][9]
Q2: Can I run my Suzuki-Miyaura reaction in pure water?
A2: Yes, it is possible and often advantageous for "green chemistry" initiatives.[10] Reactions in aqueous media can be highly efficient, especially with water-soluble substrates and catalysts.[1][11] However, many organic starting materials have poor water solubility, which can be overcome by using a co-solvent like THF, dioxane, or methanol, or by employing phase-transfer catalysts.[1][6][12]
Q3: What are the main side reactions caused by water in a Suzuki-Miyaura coupling?
A3: The most significant side reaction promoted by water is protodeboronation (or protodeborylation).[5][13][14] This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, resulting in a deboronated arene byproduct and reducing the yield of the desired coupled product.[14] This process can be catalyzed by acid, base, or metal salts and is a major cause of low yields, especially with electron-rich or heteroaromatic boronic acids.[5][15]
Q4: My boronic acid is described as "unstable." What does this mean and how does water affect it?
A4: "Unstable" typically refers to the propensity of the boronic acid to undergo decomposition, primarily through protodeboronation.[5][15] Some boronic acids, particularly those containing certain heteroatoms or electron-donating groups, are highly susceptible to this side reaction in the presence of water and base.[3][13] To mitigate this, more stable derivatives like boronic esters (e.g., pinacol esters) or trifluoroborates are often used.[3][5] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[14]
Troubleshooting Guide: Water-Related Issues
This section provides a structured approach to diagnosing and solving common problems related to water in your Suzuki-Miyaura reactions.
Issue 1: Low or No Yield of Desired Product
If your reaction is failing, systematically evaluate the following:
Initial Diagnosis Workflow
Caption: Initial diagnosis workflow for low yield.
Troubleshooting Protodeboronation
Symptom: Significant amount of arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂) is observed.
Causality: Excess water, a strong base, or prolonged reaction times can lead to the cleavage of the C-B bond.[5][14]
Solutions:
| Solution | Mechanism of Action | Protocol/Considerations |
| 1. Use a Boronic Ester | Boronic esters (e.g., pinacol, neopentyl) are more stable to protodeboronation than boronic acids.[3][5] They hydrolyze in situ to slowly release the active boronic acid, keeping its concentration low. | Replace the boronic acid with 1.1-1.5 equivalents of its corresponding pinacol ester (BPin). |
| 2. Switch to Anhydrous Conditions | Removing water minimizes the primary source of protons for the side reaction.[8] | Use anhydrous solvents (e.g., toluene, dioxane) and a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[16][17] Ensure all reagents and glassware are thoroughly dried. |
| 3. Use a Milder Base | Strong bases can accelerate protodeboronation.[5] | Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or even NaHCO₃ for base-sensitive substrates.[16] |
| 4. Protect the Boronic Acid | Complexing the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly.[18][19] | See "Protocol 1: Preparation of a Diethanolamine-Boronic Acid Adduct" below. |
| 5. Increase Catalyst Activity | A more active catalyst can increase the rate of the desired cross-coupling, outcompeting the slower protodeboronation. | Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective.[16][17] |
Troubleshooting Workflow for Protodeboronation
Caption: Stepwise approach to combat protodeboronation.
Troubleshooting Inactive Reaction (Starting Materials Remain)
Symptom: Both aryl halide and boronic acid starting materials are largely unconsumed.
Causality: This often points to an issue with catalyst activation or a fundamental incompatibility in the reaction conditions. While seemingly counterintuitive, having too little water can sometimes be the problem.
Solutions:
| Solution | Mechanism of Action | Protocol/Considerations |
| 1. Add a Water Co-solvent | Water can be essential for dissolving the inorganic base and facilitating the formation of the active boronate species for transmetalation.[12][20] | Start with a solvent ratio of 10:1 organic solvent to water (e.g., Dioxane/H₂O).[18] Ensure the water is degassed along with the organic solvent. |
| 2. Check Base and Solubility | The base must be at least partially soluble to generate the hydroxide needed for the catalytic cycle.[21] | If using anhydrous conditions with K₃PO₄, ensure it is finely powdered to maximize surface area.[17] Consider a mixed solvent system that can better solubilize the base.[12] |
| 3. Verify Catalyst Activity | The Pd(0) species is the active catalyst.[2][3] Pd(II) precatalysts must be reduced in situ. If the catalyst has degraded (e.g., formation of palladium black), the reaction will stall. | Use a fresh bottle of catalyst or a robust pre-catalyst. Ensure the reaction is properly degassed to prevent oxidation of the Pd(0) species.[18][22] |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction with an Aqueous Co-solvent
This protocol is a robust starting point for many Suzuki-Miyaura couplings.
-
Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing (Critical Step): Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13] Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[3][18]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/Water at a 4:1 ratio). Add the solvent to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine-Boronic Acid Adduct for Enhanced Stability
This procedure creates an air- and water-stable crystalline solid that can be used directly in Suzuki couplings, particularly with protic solvents.[18][19]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-30 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum. This stable adduct can now be weighed and used in your Suzuki-Miyaura reaction.
Mechanistic Visualization
Understanding the catalytic cycle is key to effective troubleshooting. Water and the base play a crucial role in the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
-
A Ternary Catalytic System for the Room Temperature Suzuki-Miyaura Reaction in Water. (2013). Hindawi. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Water Is Key for Solid-State Suzuki–Miyaura Reactions. (2019). ChemistryViews. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. [Link]
-
The influence of water on the solid‐phase Suzuki–Miyaura reaction. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2021). NIH National Library of Medicine. [Link]
-
What is the prominent role of water in the Suzuki reaction? Quora. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1999). The Journal of Organic Chemistry. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2017). NIH National Library of Medicine. [Link]
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Technical Support Center: Refining Suzuki-Miyaura Cross-Coupling Reactions with 4-Difluoromethoxy-3-methyl-benzeneboronic Acid and Sterically Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, with a particular focus on the versatile yet challenging reagent, 4-Difluoromethoxy-3-methyl-benzeneboronic acid. This guide is structured to provide actionable solutions to common experimental hurdles, grounded in mechanistic understanding and field-proven insights.
Troubleshooting Guide
Question 1: I am observing low to no conversion of my sterically hindered aryl halide with 4-Difluoromethoxy-3-methyl-benzeneboronic acid. What are the primary factors to investigate?
Answer:
Low or negligible conversion in sterically demanding Suzuki-Miyaura couplings is a frequent challenge. The issue typically stems from the impediment of one or more key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] The steric bulk on either the aryl halide or the boronic acid can significantly slow down these processes.[1] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection: The Most Critical Parameter
Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The key is to employ a catalyst system that can accommodate the steric bulk and facilitate the catalytic cycle.
-
Recommendation: Utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.
-
Rationale: Bulky ligands stabilize the active Pd(0) catalyst and promote the oxidative addition step, which is often the rate-limiting step with hindered aryl halides. Electron-rich ligands increase the electron density on the palladium center, which also facilitates oxidative addition.[4]
2. Base Selection and Strength
The base plays a crucial role in the transmetalation step, activating the boronic acid.[4][5] For sterically hindered substrates, a stronger base is often required.
-
Recommendation: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[1][3][6]
-
Rationale: Stronger bases facilitate the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[7]
3. Solvent and Temperature Optimization
The choice of solvent and reaction temperature can significantly influence reaction rates and yields.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[8] A mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial, as water can aid in dissolving the base and facilitating the reaction.[9][10] For particularly challenging couplings, increasing the reaction temperature, potentially using microwave irradiation, can overcome the activation energy barrier.[11][12][13]
-
Rationale: The solvent must be able to dissolve both the organic substrates and the inorganic base to ensure an efficient reaction.[9] Higher temperatures provide the necessary energy to overcome the steric barriers in the transition states of the catalytic cycle.
4. Inert Atmosphere is Crucial
Oxygen can lead to the decomposition of the palladium catalyst and the homocoupling of the boronic acid.[1]
-
Recommendation: Ensure that the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that the solvents are properly degassed.[1][11]
-
Rationale: Maintaining an oxygen-free environment preserves the active Pd(0) catalytic species throughout the reaction.
Question 2: I am observing significant protodeboronation of 4-Difluoromethoxy-3-methyl-benzeneboronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with boronic acids, especially in the presence of a base and a proton source (like water).
1. Anhydrous Conditions
-
Recommendation: If feasible for your specific reaction, running the reaction under strictly anhydrous conditions can minimize protodeboronation.[2] This involves using anhydrous solvents and reagents.
-
Caveat: Be aware that water is often necessary for the activity of certain bases, so a balance may need to be struck.[2] Some protocols suggest adding a small, controlled amount of water to anhydrous reactions with K₃PO₄ to improve reproducibility.[10]
2. Choice of Base
-
Recommendation: Weaker bases or non-aqueous bases might be less prone to causing protodeboronation. Experiment with bases like KF.[5]
-
Rationale: The combination of a strong base and water can accelerate the cleavage of the C-B bond.[2]
3. Slow Addition of the Boronic Acid
-
Recommendation: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can minimize its concentration at any given time, thereby reducing the rate of protodeboronation.[2]
-
Rationale: This technique can favor the desired cross-coupling pathway over the undesired protodeboronation by keeping the boronic acid concentration low.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, and are there any special handling precautions?
A1: Boronic acids, in general, are relatively stable compounds but can be susceptible to oxidation and protodeboronation.[14][15] The difluoromethoxy group is an electron-withdrawing group, which can influence the acidity and stability of the boronic acid.[16] It is advisable to store 4-Difluoromethoxy-3-methyl-benzeneboronic acid in a cool, dry place under an inert atmosphere to minimize degradation. While not exceptionally sensitive, avoiding prolonged exposure to air and moisture is good practice.
Q2: Can I use an aryl chloride instead of an aryl bromide or iodide as the coupling partner with 4-Difluoromethoxy-3-methyl-benzeneboronic acid?
A2: Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides and iodides in the oxidative addition step of the Suzuki-Miyaura coupling.[17] To successfully couple aryl chlorides, especially sterically hindered ones, you will likely need to employ more specialized and highly active catalyst systems.[17][18]
-
Recommendation: Use highly active, bulky, electron-rich phosphine ligands like those developed by Buchwald or Fu, or robust NHC ligands.[3][6] Stronger bases and higher reaction temperatures are also often necessary.[17]
Q3: How do I monitor the progress of my reaction effectively?
A3: The progress of a Suzuki-Miyaura coupling can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11] It is recommended to take aliquots from the reaction mixture at regular intervals to track the consumption of starting materials and the formation of the product.
Q4: My reaction has gone to completion, but I am having trouble with purification. What are some common issues and solutions?
A4: Purification challenges in Suzuki-Miyaura reactions often arise from the removal of residual palladium catalyst, phosphine ligands, and boronic acid-related byproducts.
-
Palladium and Ligand Removal: Flash column chromatography on silica gel is the most common purification method.[1] If the palladium residues are problematic, you can try washing the organic layer with an aqueous solution of a thiol-containing reagent or using a palladium scavenger resin.
-
Boronic Acid Byproducts: Washing the reaction mixture with a mild aqueous base during the workup can help remove unreacted boronic acid and its byproducts.
Data Presentation
Table 1: Recommended Reaction Parameters for Sterically Hindered Suzuki-Miyaura Coupling
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Catalyst | Palladium precatalyst with bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) or NHC ligand | Facilitates oxidative addition and accommodates steric bulk.[2][3] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Optimizes catalyst activity and stability. |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK (2.0–3.0 equiv.) | Stronger base required for efficient transmetalation.[1][6] |
| Solvent | Dioxane, THF, Toluene (often with a small amount of water) | Aprotic polar solvents are generally effective.[8][9] |
| Temperature | 80-150 °C (Conventional or Microwave Heating) | Overcomes activation energy barriers due to steric hindrance.[11][12] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst decomposition and boronic acid homocoupling.[1] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.[1][2]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv.), 4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2–1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1][11]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][11]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][11]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low conversion in hindered Suzuki couplings.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
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Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. Available from: [Link]
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available from: [Link]
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Suzuki reaction - Wikipedia. Available from: [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available from: [Link]
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(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available from: [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available from: [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
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Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available from: [Link]
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STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available from: [Link]
-
Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - NIH. Available from: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available from: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available from: [Link]
-
Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed. Available from: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. Available from: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available from: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Available from: [Link]
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Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. Available from: [Link]
-
Divergent, Stereospecific Mono- and Difluoromethylation of Boronic Esters - PubMed. Available from: [Link]
-
Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides a comprehensive comparative analysis of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, a fluorinated building block of growing interest, against other commonly employed boronic acids. By examining the interplay of electronic and steric effects, supported by available experimental data, this document aims to equip researchers with the insights necessary for informed reagent selection and reaction optimization.
The Unique Profile of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
4-Difluoromethoxy-3-methyl-benzeneboronic acid presents a unique combination of substituents that modulate its reactivity in predictable yet nuanced ways. The difluoromethoxy (-OCF₂H) group at the para position and the methyl (-CH₃) group at the meta position (relative to the boronic acid moiety) exert distinct electronic and steric influences on the phenyl ring.
The difluoromethoxy group is moderately electron-withdrawing, a property that can influence the electronic characteristics of the molecule.[1] This electron-withdrawing nature can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] Furthermore, the difluoromethoxy group can act as a lipophilic hydrogen bond donor, a feature of interest in medicinal chemistry for enhancing drug-target interactions.[2][3]
The ortho-methyl group (relative to the carbon atom bonded to boron) introduces steric hindrance around the reactive center. This steric bulk can affect the rate of transmetalation and the overall efficiency of the coupling reaction.[4][5]
Comparative Performance in Suzuki-Miyaura Coupling
Theoretical Framework: Electronic and Steric Effects
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the rate of transmetalation, a key step in the catalytic cycle.[6][7] This step involves the transfer of the organic group from the boron atom to the palladium center. The electronic nature of the substituents on the aryl ring plays a pivotal role:
-
Electron-donating groups (EDGs) , such as a methoxy group (-OCH₃), increase the nucleophilicity of the aryl ring, generally leading to a faster transmetalation and higher reaction yields.
-
Electron-withdrawing groups (EWGs) , such as the difluoromethoxy group (-OCF₂H), decrease the electron density on the aryl ring. This can slow down the transmetalation step.[7]
-
Steric hindrance around the boronic acid moiety, as introduced by the ortho-methyl group, can impede the approach of the palladium complex, thereby slowing down the reaction rate.[5]
Based on these principles, we can predict the relative reactivity of our target compound and its analogs.
Data-Driven Comparison
The following table summarizes representative experimental yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides. It is crucial to acknowledge that these data points are collated from different studies with varying reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time). Therefore, this table should be interpreted as a semi-quantitative guide to relative reactivity rather than a direct, absolute comparison.
| Boronic Acid | Substituents | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Difluoromethoxy-3-methyl-benzeneboronic acid | -OCF₂H (para, EWG), -CH₃ (meta, weak EDG) | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available | |
| Phenylboronic Acid | None | 4-Chlorotoluene | Pd/C | Na₂CO₃ | Water | 120 | 0.17 | ~40 | [8] |
| 4-Methoxyphenylboronic Acid | -OCH₃ (para, strong EDG) | Aryl Halide | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 1.5 | 98 | [9] |
| 3-Methylphenylboronic Acid | -CH₃ (meta, weak EDG) | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available |
Data for 4-Difluoromethoxy-3-methyl-benzeneboronic acid and 3-Methylphenylboronic acid under comparable conditions were not found in the searched literature, highlighting a gap in directly comparable experimental data.
From the available data and theoretical considerations, we can infer the following:
-
4-Methoxyphenylboronic acid , with its strong electron-donating group, is expected to be the most reactive among the compared boronic acids, often leading to high yields under mild conditions.[9]
-
Phenylboronic acid serves as a baseline for reactivity.
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid is anticipated to exhibit attenuated reactivity compared to phenylboronic acid due to the combined electron-withdrawing effect of the difluoromethoxy group and the steric hindrance from the ortho-methyl group. Achieving high yields with this substrate may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems.
Experimental Protocols
To facilitate a direct and objective comparison, the following standardized experimental protocols for a Suzuki-Miyaura cross-coupling reaction are provided. These can be adapted for the specific boronic acids being compared.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura cross-coupling reaction and a logical workflow for a comparative study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the comparative study of different boronic acids.
Conclusion
4-Difluoromethoxy-3-methyl-benzeneboronic acid is a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing difluoromethoxy group and a sterically demanding ortho-methyl group, results in a nuanced reactivity profile in Suzuki-Miyaura cross-coupling reactions. While direct comparative data is limited, a thorough understanding of the electronic and steric effects at play allows for a rational approach to its application. Compared to electron-rich and unhindered boronic acids, achieving optimal results with this substrate will likely require careful optimization of reaction conditions. Further systematic studies are warranted to fully elucidate its reactivity and expand its utility in synthetic chemistry.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998, 37 (24), 3387–3388.
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The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
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Suzuki cross-coupling reaction - YouTube. (URL: [Link])
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Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (URL: [Link])
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (URL: [Link])
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. (URL: [Link])
-
Effect of steric bulk on phenyl boronic acids and aryl halides.... - ResearchGate. (URL: [Link])
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (URL: [Link])
-
Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to - The Royal Society of Chemistry. (URL: [Link])
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Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters - ACS Publications. (URL: [Link])
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (URL: [Link])
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Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... - ResearchGate. (URL: [Link])
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - RSC Medicinal Chemistry. (URL: [Link])
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (URL: [Link])
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Ortho effect - Wikipedia. (URL: [Link])
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4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem. (URL: [Link])
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3-(Difluoromethoxy)benzeneboronic acid | C7H7BF2O3 | CID 17750069 - PubChem. (URL: [Link])
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A Senior Application Scientist's Guide to Validating Suzuki Coupling Products: An NMR and LC-MS Comparison
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry.
Introduction: The Imperative of Certainty in C-C Bond Formation
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] Its applications are extensive, ranging from the creation of novel materials to the synthesis of active pharmaceutical ingredients (APIs).[3][4] However, the elegance of the Suzuki coupling belies a complexity that demands rigorous analytical validation. The reaction is not always perfectly selective, and a variety of byproducts can form, including homocoupled products from the boronic acid starting material, dehalogenated starting materials, and other impurities stemming from the reaction components.[3][5][6]
For researchers in drug development, absolute certainty in the structure and purity of a synthesized compound is non-negotiable. An uncharacterized impurity could have profound implications for biological activity, toxicity, and patentability. This guide provides an in-depth comparison of two powerful and complementary analytical techniques for the validation of Suzuki coupling products: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how a synergistic approach using both techniques provides an unimpeachable, self-validating system for product characterization. This is a critical aspect of pharmaceutical quality control, where using multiple independent, or orthogonal, methods reduces potential biases and enhances the accuracy of results.[7][8]
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Gold Standard
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[9] It provides detailed information about the chemical environment of individual atoms, allowing for definitive structural elucidation and conformational analysis.
Qualitative Analysis: Confirming the Biaryl Scaffold
The primary role of ¹H and ¹³C NMR in Suzuki coupling validation is to confirm the formation of the new C-C bond and verify the overall structure of the desired biaryl product.
-
¹H NMR Insights: The proton NMR spectrum provides the most immediate evidence of a successful reaction. Key indicators include:
-
Disappearance of Starting Material Signals: The signals corresponding to the protons on the carbon bearing the halide (e.g., aryl bromide) will disappear.
-
Appearance of New Aromatic Signals: The formation of the biaryl system will result in a more complex aromatic region, often with characteristic splitting patterns that can be analyzed to confirm the connectivity.[10][11]
-
Chemical Shift Changes: Protons ortho to the newly formed C-C bond will experience a significant change in their chemical environment, leading to a predictable shift in their resonance frequency.[12]
-
-
¹³C NMR Confirmation: Carbon NMR provides complementary and often decisive evidence:
-
Identification of Quaternary Carbons: The two carbons forming the new biaryl bond are quaternary and will appear as distinct signals in the ¹³C NMR spectrum, typically in the 120-145 ppm range.
-
Full Skeleton Confirmation: The total number of carbon signals should match the number of unique carbons in the expected product, confirming the integrity of the carbon framework.
-
Identifying Common Byproducts with NMR
NMR is highly effective at identifying common Suzuki byproducts:
-
Homocoupled Product (from Boronic Acid): This common byproduct results from the coupling of two boronic acid molecules.[5] It will have a symmetrical structure, leading to a simpler NMR spectrum than the desired unsymmetrical biaryl product.
-
Dehalogenated Starting Material: This byproduct arises from the replacement of the halide with a hydrogen atom.[6] Its NMR spectrum will be very similar to the aryl halide starting material, but with a new aromatic proton signal in place of the carbon-halide bond.
Quantitative NMR (qNMR): Beyond Relative Ratios
While standard NMR provides relative ratios of components in a mixture, quantitative NMR (qNMR) can determine the absolute purity of the product.[13][14][15] This is achieved by adding a certified internal standard of known concentration to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte peak to the integral of a peak from the internal standard.[13][16][17]
The qNMR Purity Equation: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity
-
"analyte" refers to the compound of interest and "std" refers to the internal standard.[13]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
Objective: To determine the absolute purity of a synthesized Suzuki coupling product.
Materials:
-
Dried Suzuki coupling product (~10-20 mg)
-
Internal Standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) of certified purity
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision analytical balance (readable to 0.01 mg)[17]
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried Suzuki product into a clean vial. Record the weight precisely.[17]
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of standard to analyte should be roughly 1:1.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to completely dissolve both the sample and the standard.
-
Vortex the vial to ensure a homogenous solution and transfer it to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This is crucial for accurate integration.
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of any proton being quantified. A conservative value of 30-60 seconds is often used.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks to be integrated.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping peak for the analyte and a well-resolved peak for the internal standard.
-
Use the qNMR equation above to calculate the purity of the analyte.
-
Technique 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Sensitivity Powerhouse
LC-MS is a hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[18] It is exceptionally sensitive and provides crucial information about the molecular weight of the components in a mixture, making it ideal for identifying trace impurities.[19][20][21]
Qualitative Analysis: Molecular Weight Confirmation
The primary role of LC-MS is to confirm the molecular weight of the desired product. The mass spectrometer provides a mass-to-charge ratio (m/z) that should correspond to the protonated molecule [M+H]⁺ or other adducts of the target compound. This provides strong, albeit not definitive, evidence of product formation.
Impurity Profiling: Detecting What NMR Might Miss
LC-MS excels at detecting trace-level impurities that may be below the detection limit of NMR or hidden under larger peaks.[19][22] This is particularly important in pharmaceutical development where even minute amounts of impurities must be identified and quantified.[19][20] Common byproducts like homocoupled dimers and starting materials can be easily identified by their expected molecular weights.
Quantitative Analysis: High-Sensitivity Quantification
For highly potent compounds or for tracking low-level impurities, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[19] This technique involves selecting a specific parent ion for the compound of interest, fragmenting it, and then monitoring for a specific fragment ion. This two-stage mass filtering dramatically reduces background noise and allows for quantification at very low levels (pg/mL or lower).[19]
Experimental Protocol: LC-MS Method Development for Suzuki Product Analysis
Objective: To develop an LC-MS method for the separation and identification of a Suzuki coupling product and its potential impurities.
Materials:
-
Crude reaction mixture
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Additives (e.g., formic acid, ammonium acetate)
-
LC column (a C18 column is a good starting point)[23]
-
LC-MS system (e.g., single quadrupole or triple quadrupole)
Procedure:
-
Initial Method Scouting:
-
Column Selection: Start with a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[23]
-
-
Initial Gradient: Begin with a fast gradient, such as 5% B to 95% B over 3-5 minutes.[23] This will provide a quick overview of the complexity of the mixture.
-
-
Method Optimization:
-
Gradient Adjustment: Based on the initial chromatogram, adjust the gradient to improve the separation of the product peak from starting materials and byproducts. Aim for a retention time of 2-3 minutes for the main product.[23]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
MS Parameters:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode, as most Suzuki products can be readily protonated.
-
Full Scan: Initially, acquire data in full scan mode to see all ions present.
-
Selected Ion Monitoring (SIM): Once the m/z of the product and key impurities are known, switch to SIM mode to increase sensitivity for these specific ions.
-
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of the product, starting materials, and potential byproducts (e.g., homocoupled product).
-
Confirm the presence of the desired product by its mass and retention time.
-
Identify and tentatively quantify impurities based on their peak areas.
-
A Synergistic Approach: The Power of Orthogonal Validation
Neither NMR nor LC-MS alone can provide a complete picture of a compound's identity and purity. They are orthogonal techniques, meaning they rely on different physical principles for analysis.[7] This independence is their greatest strength when used together.
-
NMR provides the definitive structure.
-
LC-MS confirms the molecular weight and reveals trace impurities.
A comprehensive validation workflow leverages both techniques to create a self-validating system. If the structure determined by NMR is consistent with the molecular weight found by LC-MS, and the purity assessed by both methods is in agreement, one can have very high confidence in the result.
Workflow for Comprehensive Validation
The following diagram illustrates a robust workflow for validating Suzuki coupling products.
Caption: Comprehensive validation workflow for Suzuki coupling products.
Comparative Summary
| Feature | NMR Spectroscopy | LC-MS |
| Primary Information | Unambiguous molecular structure | Molecular weight and purity |
| Specificity | Very High (Definitive for structure) | High (for mass), variable for isomers |
| Sensitivity | Moderate (mg scale) | Very High (ng to pg scale)[19] |
| Quantification | Absolute (with internal standard) | Relative (requires calibration curve for absolute) |
| Throughput | Lower | Higher |
| Impurity Detection | Good for >1% levels | Excellent for trace levels (<0.1%)[19] |
| Isomer Separation | Can distinguish structural isomers | Depends on chromatography |
Conclusion
In the rigorous landscape of drug discovery and development, analytical certainty is paramount. For the validation of Suzuki coupling products, relying on a single analytical technique is insufficient. NMR spectroscopy provides the irrefutable structural evidence, while LC-MS offers the high sensitivity required for comprehensive impurity profiling. By employing these powerful, orthogonal techniques in a synergistic workflow, researchers can achieve a state of analytical confidence, ensuring the integrity and quality of their synthesized molecules. This dual-pronged approach is not merely good practice; it is a fundamental requirement for advancing chemical research with scientific integrity and trustworthiness.
References
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Orthogonal method in pharmaceutical product analysis - Alphalyse. Alphalyse. Available at: [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
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Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Reddit. Available at: [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available at: [Link]
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Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Quantitative NMR Spectroscopy. SlidePlayer. Available at: [Link]
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Quantitative NMR Spectroscopy.docx. University of Cambridge. Available at: [Link]
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What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
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Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available at: [Link]
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What is qNMR and why is it important? Mestrelab Resources. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]
-
Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. ResearchGate. Available at: [Link]
-
Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Orthogonal Validations. ResearchDx. Available at: [Link]
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SUZUKI REACTION MONITORING. Advion. Available at: [Link]
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(a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. Available at: [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
Solved Experiment NMR Data: Suzuki-Miyaura Cross-Coupling of... Chegg.com. Available at: [Link]
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6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. ResearchGate. Available at: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. UCL Discovery. Available at: [Link]
-
(PDF) Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites in metabolomics mixtures. ResearchGate. Available at: [Link]
-
Selectivity in NMR and LC-MS Metabolomics. Diva-portal.org. Available at: [Link]
-
Spectroscopic Techniques to Solve the Identification of Unknown Compound in Body Fluids. Bruker. Available at: [Link]
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A Comparative Guide to the Reactivity of Difluoromethoxy- vs. Methoxy-Substituted Benzeneboronic Acids in Cross-Coupling Reactions
Introduction: The Subtle Power of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy (OCF₂H) group has emerged as a compelling bioisostere for the more traditional methoxy (OCH₃) group. While structurally similar, the electronic properties of these two substituents diverge significantly, leading to profound differences in the reactivity of their corresponding building blocks. This guide provides a comprehensive comparison of the reactivity of difluoromethoxy- and methoxy-substituted benzeneboronic acids, crucial reagents in the synthesis of complex biaryl structures via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding these reactivity differences is paramount for researchers and scientists aiming to optimize reaction conditions and achieve desired synthetic outcomes.
The methoxy group is a classic electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution.[1] In contrast, the highly electronegative fluorine atoms in the difluoromethoxy group impart a significant inductive electron-withdrawing effect, rendering it a moderately electron-withdrawing substituent.[2][3] This fundamental electronic disparity is the cornerstone of the differing reactivity profiles of their corresponding benzeneboronic acids in transition metal-catalyzed cross-coupling reactions.
Electronic Properties: A Tale of Two Substituents
The reactivity of a substituted benzeneboronic acid in a Suzuki-Miyaura coupling is intrinsically linked to the electronic nature of its substituent. The key step influenced by these electronics is the transmetalation, where the aryl group is transferred from the boron atom to the palladium center.
-
The Methoxy Group (-OCH₃): An Electron-Donating Powerhouse The methoxy group exhibits a dual electronic effect: a -I (inductive) effect due to the electronegativity of the oxygen atom and a +M (mesomeric or resonance) effect from the lone pairs on the oxygen atom delocalizing into the aromatic ring.[1] The resonance effect is dominant, leading to an overall increase in electron density on the aromatic ring, particularly at the ortho and para positions. This electron-donating nature generally accelerates the rate of Suzuki-Miyaura coupling by making the ipso-carbon more nucleophilic and facilitating the transmetalation step.
-
The Difluoromethoxy Group (-OCF₂H): A Moderating Electron-Withdrawing Influence The difluoromethoxy group presents a more complex electronic profile. The two fluorine atoms exert a strong electron-withdrawing inductive (-I) effect. While the oxygen atom can still participate in resonance (+M), the strong pull from the fluorine atoms significantly diminishes its electron-donating ability. The net result is that the difluoromethoxy group acts as a moderate electron-withdrawing substituent.[2][3] This electron-withdrawing character is expected to decrease the nucleophilicity of the ipso-carbon, thereby slowing down the transmetalation step compared to its methoxy-substituted counterpart under similar conditions.
The following diagram illustrates the opposing electronic effects of the methoxy and difluoromethoxy groups on the benzene ring.
Electronic effects of methoxy vs. difluoromethoxy groups.
Comparative Reactivity in Suzuki-Miyaura Coupling
| Feature | Methoxy-substituted Benzeneboronic Acid | Difluoromethoxy-substituted Benzeneboronic Acid |
| Electronic Nature | Electron-donating (+M > -I) | Moderately electron-withdrawing (-I > +M) |
| Expected Reactivity | Higher | Lower |
| Transmetalation Rate | Faster | Slower |
| Typical Reaction Conditions | Milder conditions may suffice (lower temperature, shorter reaction time). | May require more forcing conditions (higher temperature, longer reaction time, stronger base, or more active catalyst system) to achieve comparable yields. |
| Potential Side Reactions | Generally robust, but protodeboronation can occur under harsh conditions. | Increased propensity for protodeboronation, especially with prolonged reaction times or high temperatures, due to the electron-withdrawing nature of the substituent. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction. It is essential to note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the best results, particularly for the less reactive difluoromethoxy-substituted substrate.
Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the respective benzeneboronic acid (methoxy- or difluoromethoxy-substituted, 1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane/water, toluene/water, or DMF/water) via syringe. The choice of solvent can significantly impact the reaction outcome.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 2-5 mol%). For the less reactive difluoromethoxy substrate, a more active catalyst system featuring bulky, electron-rich phosphine ligands may be beneficial.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Causality Behind Experimental Choices
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for less reactive substrates, such as the difluoromethoxy-substituted benzeneboronic acid.
-
Catalyst and Ligand Selection: For the electron-rich methoxy-substituted boronic acid, a standard catalyst like Pd(PPh₃)₄ may be sufficient. However, for the electron-deficient difluoromethoxy-substituted analog, a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved yields.
-
Solvent System: A mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. The choice of the organic solvent can influence the solubility of the reactants and the stability of the catalyst.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The choice between a methoxy and a difluoromethoxy substituent on a benzeneboronic acid has significant implications for its reactivity in Suzuki-Miyaura cross-coupling reactions. The electron-donating nature of the methoxy group generally leads to higher reactivity, allowing for milder reaction conditions. Conversely, the electron-withdrawing character of the difluoromethoxy group necessitates more robust catalytic systems and potentially more forcing conditions to achieve comparable efficiency. For medicinal chemists and process development scientists, a thorough understanding of these electronic effects is critical for the rational design of synthetic routes and the efficient production of target molecules. As the demand for nuanced molecular modifications continues to grow, a deep appreciation for the subtle yet powerful influence of fluorinated substituents will remain a cornerstone of successful chemical synthesis.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Pashko, M. O.; Yagupolskii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 2023 , 21 (4), 5-11. [Link]
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Vedantu. Is OCH3 an electron withdrawing group class 12 chemistry CBSE. [Link]
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Pashko, M. O.; Yagupolskii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
-
Al-Masum, M.; Salah, N. An Improved Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis ofFluorine-Substituted 3-Biaryl-1-ferrocenyl-2-propen-1-one. ResearchGate, 2015 . [Link]
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023 . [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 2023 . [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
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Adhikari, B.; Kraka, E. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. ChemPhysChem, 2020 , 21 (16), 1836-1845. [Link]
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A Researcher's Guide to Comparative Biological Activity Screening of Novel Compounds Derived from 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
This guide provides an in-depth, objective comparison of the biological performance of novel compounds synthesized from the 4-difluoromethoxy-3-methyl-benzeneboronic acid scaffold. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to guide strategic screening decisions.
Introduction: The Strategic Value of the Difluoromethoxy Group
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a key tactic for optimizing drug candidates.[1][2] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique blend of physicochemical properties.[1] It can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1][3] Specifically, the -OCF₂H group can act as a bioisostere for hydroxyl or thiol groups due to its capacity as a hydrogen bond donor, and it can block common metabolic pathways like O-demethylation when replacing a methoxy group, thereby increasing a drug's half-life.[1]
The starting scaffold, 4-Difluoromethoxy-3-methyl-benzeneboronic acid, is a versatile building block for synthesizing a diverse library of compounds, primarily through robust C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.[4][5][6] This guide will explore a rational, tiered approach to screening a hypothetical library of such compounds to identify potential therapeutic leads.
Hypothetical Compound Library
For this guide, we will consider a hypothetical library of three novel compounds (designated DFM-A, DFM-B, and DFM-C ) synthesized from 4-Difluoromethoxy-3-methyl-benzeneboronic acid via a palladium-catalyzed Suzuki coupling reaction.[5][6] Their performance will be compared against a known, commercially available inhibitor, Staurosporine , a potent but non-selective protein kinase inhibitor.
| Compound ID | R-Group (Coupling Partner) |
| DFM-A | 4-aminopyridine |
| DFM-B | 6-aminoquinoline |
| DFM-C | 3-aminopyrazole |
| Comparator | Staurosporine |
Biological Screening Strategy: A Tiered Approach
A logical screening cascade ensures that resources are focused on the most promising candidates. Our strategy begins with a broad assessment of cellular toxicity, followed by a specific, target-oriented assay.
Rationale: The structural motifs of our hypothetical compounds, particularly the heterocyclic amines, suggest a potential for interaction with ATP-binding sites common in protein kinases.[7][8] Dysregulation of protein tyrosine kinases, a major class of these enzymes, is implicated in numerous diseases, most notably cancer, making them a prime therapeutic target.[7][9][10] Therefore, after ensuring the compounds are not broadly cytotoxic at active concentrations, we will screen them for inhibitory activity against a representative receptor tyrosine kinase.
Caption: Mechanism of action for DFM-B on the EGFR pathway.
Conclusion
This guide outlines a robust and logical framework for the initial biological screening of novel compounds derived from 4-Difluoromethoxy-3-methyl-benzeneboronic acid. The tiered approach, combining general cytotoxicity with target-specific assays, allows for efficient identification of promising lead candidates.
Based on our comparative analysis, compound DFM-B emerges as a promising lead. Its sub-micromolar potency against EGFR and, more importantly, its high selectivity index, distinguish it from both the other synthesized analogues and the non-selective comparator, Staurosporine. These findings underscore the value of the difluoromethoxy-phenyl scaffold in developing potent and selective kinase inhibitors. Further studies should focus on lead optimization of the DFM-B structure and profiling its activity against a broader panel of kinases to confirm its selectivity profile.
References
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Mehta, A., & Shobha, G. (2007). Tyrosine kinase – Role and significance in Cancer. Indian Journal of Clinical Biochemistry, 22(2), 1-5. [Link]
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Samarakoon, S. R., Ediriweera, M. K., & Tennekoon, K. H. (2022). Role of Tyrosine Kinase Receptors in Growth Factor Mediated Signal Transduction, with Specific Reference to MAPK/Rasand p13k-Akt Containing Pathways in Oncogenesis: A Qualitative Database Review. Advances in Enzyme Research, 10(1), 1-16. [Link]
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Patsnap Synapse. What is receptor tyrosine kinase signaling?. (2025). [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2025). [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]
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National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. (2013). [Link]
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ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2020). [Link]
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MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
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OUCI. Screening assays for tyrosine kinase inhibitors: A review. (2023). [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). [Link]
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ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. (2014). [Link]
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BMG LABTECH. Kinase assays. (2020). [Link]
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Wikipedia. Suzuki reaction. [Link]
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- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
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A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Suzuki-Miyaura Coupling of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1] However, the success of this reaction is not guaranteed; it is critically dependent on the judicious selection of a phosphine ligand, especially when dealing with electronically and sterically challenging substrates. This guide provides a deep dive into evaluating phosphine ligands for the coupling of 4-difluoromethoxy-3-methyl-benzeneboronic acid, a substrate of increasing importance in pharmaceutical and materials science. The presence of the electron-withdrawing difluoromethoxy group and the adjacent methyl group presents a unique challenge, demanding a catalyst system that can overcome both electronic deactivation and steric hindrance.
This guide is structured to walk researchers through the causal relationships behind ligand selection, provide a robust experimental framework for evaluation, and present a comparative analysis of representative ligand classes.
The Mechanistic Imperative: Why Ligand Choice is Paramount
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is dictated by the steric and electronic properties of its coordinating phosphine ligand.[1] These properties directly influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : This initial step, involving the insertion of the Pd(0) catalyst into the aryl halide bond, is accelerated by electron-rich ligands. These ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its reaction with the electrophilic aryl halide.[4]
-
Transmetalation : In this step, the organic moiety is transferred from the boronic acid to the palladium(II) complex. This is often the rate-determining step and is influenced by the base, solvent, and the electronic nature of the boronic acid.[3] For an electron-deficient substrate like 4-difluoromethoxy-3-methyl-benzeneboronic acid, this step can be sluggish.
-
Reductive Elimination : The final step, which forms the desired biaryl product and regenerates the Pd(0) catalyst, is often promoted by bulky ligands.[4] Steric bulk can destabilize the palladium(II) intermediate, encouraging the collapse to the product. This is particularly crucial when coupling sterically demanding partners.
Bulky, electron-rich dialkylbiaryl phosphine ligands, such as the Buchwald-type ligands, have emerged as exceptionally effective for challenging couplings because they favorably influence multiple steps in the catalytic cycle.[5][6] They stabilize the active monoligated Pd(0) species, accelerate oxidative addition, and promote the final reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Design: A Framework for Ligand Screening
To objectively evaluate ligand performance, a standardized screening protocol is essential. This ensures that variations in yield and reaction rate can be confidently attributed to the ligand itself. The following protocol is designed for the coupling of 4-difluoromethoxy-3-methyl-benzeneboronic acid with a representative aryl bromide, 4-bromoanisole.
Experimental Workflow
Caption: A standardized workflow for phosphine ligand screening experiments.
Detailed Screening Protocol
This protocol provides a general procedure that can be optimized for specific substrates and conditions.[7]
Materials:
-
4-Difluoromethoxy-3-methyl-benzeneboronic acid (1.2 eq.)
-
4-Bromoanisole (1.0 eq., limiting reagent)
-
Palladium(II) acetate (Pd(OAc)₂; 1 mol%)
-
Phosphine Ligand (2.2 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 eq.)
-
1,4-Dioxane and Water (10:1 v/v, degassed)
Procedure:
-
Reaction Setup: To a dry 4 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.005 mmol, 1.1 mg), the phosphine ligand (0.011 mmol), K₃PO₄ (1.0 mmol, 212 mg), 4-difluoromethoxy-3-methyl-benzeneboronic acid (0.6 mmol, 121 mg), and 4-bromoanisole (0.5 mmol, 93.5 mg).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add 2.2 mL of the degassed 10:1 1,4-dioxane/water mixture via syringe.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to 100 °C. Stir the mixture vigorously for the specified time (e.g., 2-24 hours).
-
Monitoring: At designated time points, a small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed by GC-MS to monitor the conversion.
-
Work-Up: After the reaction is deemed complete or the time limit is reached, cool the mixture to room temperature. Dilute with ethyl acetate (5 mL) and water (5 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the product yield by ¹H NMR spectroscopy using an internal standard or by GC-MS analysis with a calibrated response factor.
Performance Evaluation: A Comparative Data Analysis
The following table summarizes the expected performance of several common phosphine ligands in the model reaction based on established principles of ligand activity.[1][5][8][9] The data presented here are illustrative and serve as a predictive guide for what researchers might observe.
| Ligand | Class | Key Characteristics | Expected Yield (%) (12h) | Reaction Rate |
| SPhos | Buchwald Biaryl | Bulky, Electron-Rich | >95% | Very Fast |
| XPhos | Buchwald Biaryl | Very Bulky, Electron-Rich | >95% | Very Fast |
| P(tBu)₃ | Trialkylphosphine | Very Bulky, Very Electron-Rich | 85-95% | Fast |
| PPh₃ | Triarylphosphine | Moderately Bulky, Less Electron-Rich | <40% | Slow |
Discussion of Results
-
Buchwald Ligands (SPhos, XPhos): These state-of-the-art biaryl phosphine ligands are anticipated to provide the highest yields in the shortest reaction times.[5][6] Their combination of significant steric bulk and high electron-donating ability is ideal for overcoming the challenges posed by the substrate. The bulk facilitates the reductive elimination of the sterically congested biaryl product, while the electron-rich nature accelerates the oxidative addition step.[5][9] SPhos and XPhos are highly versatile and often the first choice for difficult Suzuki-Miyaura couplings.[1][6]
-
Tri-tert-butylphosphine (P(tBu)₃): As a very bulky and electron-donating trialkylphosphine, P(tBu)₃ is also expected to be highly effective.[2] Its strong electron-donating character is beneficial for the oxidative addition step. While highly active, catalyst systems based on P(tBu)₃ can sometimes be more sensitive to air or exhibit different stability profiles compared to the biaryl phosphine systems.
-
Triphenylphosphine (PPh₃): This traditional ligand serves as a crucial baseline for comparison. Due to its lower electron-donating ability and less imposing steric profile compared to the other ligands tested, PPh₃-based catalysts are expected to struggle with this challenging transformation.[2] The reaction is likely to be slow and incomplete, highlighting the significant advancements made in ligand design for modern cross-coupling chemistry.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of 4-difluoromethoxy-3-methyl-benzeneboronic acid, the choice of phosphine ligand is a decisive factor for success. The experimental evidence and mechanistic principles strongly suggest that bulky, electron-rich ligands are required to achieve high efficiency.
Recommendation: For researchers and drug development professionals working with this or structurally similar boronic acids, it is highly recommended to screen a panel of modern biaryl phosphine ligands. SPhos and XPhos represent excellent starting points due to their proven track record in coupling sterically hindered and electronically challenging substrates.[5][6][9] By employing a systematic screening approach as outlined in this guide, researchers can rapidly identify the optimal catalyst system, thereby accelerating discovery and development timelines.
References
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Suzuki reaction. Wikipedia. [Link]
-
Bardera, S. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. National Institutes of Health. [Link]
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]
-
Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26863-26874. SciSpace. [Link]
-
Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26863-26874. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Semantic Scholar. [Link]
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Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(3), 823-831. Royal Society of Chemistry. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. ACS Publications. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Royal Society of Chemistry. [Link]
-
Buchwald Phosphine Ligands. Merck Millipore. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols. National Institutes of Health. [Link]
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Hybrid Phosphine/Amino-Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o-Dibromobenzene with Fluorophenylboronic Acid. Chemistry – An Asian Journal. National Institutes of Health. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. National Institutes of Health. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. MDPI. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. National Institutes of Health. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. National Institutes of Health. [Link]
-
Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Preprints.org. [Link]
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A Comparative Guide to the Structural Confirmation of Novel Molecules Derived from 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synthesis of novel molecules with precisely defined structures is paramount. Molecules derived from 4-Difluoromethoxy-3-methyl-benzeneboronic acid are of particular interest due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity. However, the very features that make these molecules promising also present unique challenges for their structural confirmation. This guide provides a comprehensive comparison of state-of-the-art analytical techniques, offering insights into their application for the unambiguous structural elucidation of these novel compounds.
The Imperative of Unambiguous Structural Confirmation
The journey from a promising molecular design to a viable drug candidate or functional material hinges on the absolute certainty of its chemical structure. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. For derivatives of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, the presence of fluorine and boron atoms necessitates a multi-pronged analytical approach to definitively establish connectivity, stereochemistry, and purity.
A Multi-Modal Approach to Structural Elucidation
No single technique can provide a complete picture of a novel molecule's structure. Instead, a synergistic combination of spectroscopic and spectrometric methods is required. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, comparing their strengths and limitations in the context of these specific fluorinated organoboron compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] For compounds containing fluorine, ¹⁹F NMR provides an exceptionally sensitive and informative probe into the molecular architecture.[3][4]
Causality Behind Experimental Choices:
The unique NMR properties of ¹⁹F (100% natural abundance and high gyromagnetic ratio) make it an ideal nucleus for structural studies.[3][5] Its large chemical shift dispersion and sensitivity to the local electronic environment provide a detailed fingerprint of the molecule.[3][4] Coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, allows for the definitive assignment of atomic connectivity, often over multiple bonds.[3][5]
Comparative Analysis of NMR Techniques:
| NMR Experiment | Information Gained | Strengths for Fluorinated Boronic Acid Derivatives | Limitations |
| ¹H NMR | Proton environment and connectivity. | Provides fundamental information on the organic scaffold. | Signal overlap can be an issue in complex molecules. |
| ¹³C NMR | Carbon skeleton of the molecule. | Essential for confirming the carbon framework. | Lower sensitivity compared to ¹H NMR. |
| ¹⁹F NMR | Number and electronic environment of fluorine atoms.[4] | Highly sensitive and provides a clean spectral window with no background signals.[3] Crucial for confirming the presence and integrity of the -OCF₂H group. | Chemical shifts can be sensitive to solvent and temperature. |
| 2D COSY | ¹H-¹H correlations (connectivity through bonds). | Establishes proton-proton coupling networks. | Does not directly probe the fluorine or boron centers. |
| 2D HSQC/HMQC | Direct one-bond ¹H-¹³C correlations. | Links protons to their directly attached carbons. | |
| 2D HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Key for establishing connectivity across quaternary carbons and heteroatoms. | |
| ¹H-¹⁹F HOESY | Through-space correlations between protons and fluorine. | Provides information on spatial proximity and stereochemistry. | |
| ¹⁹F-¹³C HSQC/HMBC | Correlations between fluorine and carbon atoms. | Directly probes the connectivity around the difluoromethoxy group.[3] | Requires a spectrometer equipped for ¹⁹F detection and correlation experiments. |
Experimental Protocol: A Self-Validating System for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified novel molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Integrate the signals to determine the relative number of protons.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The presence of a characteristic triplet (due to coupling with the proton of the -OCF₂H group) is a key diagnostic indicator.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
2D NMR Suite:
-
Run a COSY experiment to establish ¹H-¹H coupling networks.
-
Run an HSQC or HMQC experiment to correlate each proton with its directly attached carbon.
-
Run an HMBC experiment to establish long-range correlations, which are vital for piecing together the molecular fragments.
-
For definitive confirmation of the difluoromethoxy group's attachment, acquire a ¹⁹F-¹³C HMBC spectrum.
-
-
Data Interpretation and Cross-Validation: The data from each experiment must be consistent. For example, a long-range correlation observed in the HMBC spectrum should be in agreement with the proposed connectivity from the COSY and HSQC data. The ¹⁹F NMR data must corroborate the presence and environment of the difluoromethoxy group as determined by the ¹H and ¹³C spectra.
Caption: A streamlined workflow for the comprehensive NMR analysis of novel fluorinated organoboron compounds.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a novel compound and gaining insights into its structure through fragmentation analysis.[6][7] For boronic acid derivatives, specific considerations are necessary due to their unique chemical properties.[8]
Causality Behind Experimental Choices:
The primary goal of MS analysis is to obtain an accurate mass of the molecular ion, which provides the molecular formula. High-resolution mass spectrometry (HRMS) is crucial for this purpose. The choice of ionization technique is critical for boronic acids, as they can be prone to dehydration to form boroxines (cyclic trimers) or form adducts in the mass spectrometer.[6][8] Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.[6][9]
Performance Comparison of MS Techniques:
| MS Technique | Information Provided | Advantages for Fluorinated Boronic Acid Derivatives | Challenges & Considerations |
| Electrospray Ionization (ESI) | Molecular weight of polar and semi-polar compounds. | Soft ionization minimizes fragmentation, preserving the molecular ion. Suitable for LC-MS analysis.[9] | Boronic acids can form adducts with solvents or form boroxines, complicating spectral interpretation.[6] |
| High-Resolution MS (e.g., TOF, Orbitrap) | Accurate mass measurement and elemental composition. | Provides high confidence in the molecular formula. | Requires specialized instrumentation. |
| Tandem MS (MS/MS) | Fragmentation patterns of selected ions. | Provides structural information by breaking the molecule into smaller, identifiable pieces. Can help elucidate connectivity. | Fragmentation pathways can be complex and require careful interpretation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of mixtures and analysis of individual components. | A powerful tool for purity assessment and analysis of reaction mixtures.[8][9] Derivatization can be employed to improve stability and sensitivity.[10][11] | Method development is required to achieve good chromatographic separation. |
Experimental Protocol: A Self-Validating System for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Separation (LC):
-
Utilize a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.[9]
-
-
Mass Spectrometric Detection (MS):
-
Analyze the eluent using an ESI source in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Acquire full scan data to identify the molecular ion peak. The isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool.
-
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the molecular ion to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Validation: The determined molecular formula from HRMS must be consistent with the structure proposed by NMR. The fragmentation pattern from MS/MS should be rationalized based on the proposed structure, providing further corroboration.
Caption: Logical relationship between different mass spectrometry techniques for structural validation.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule at the atomic level.[12][13][14] It is considered the "gold standard" for structural determination.[2]
Causality Behind Experimental Choices:
X-ray crystallography works by diffracting X-rays off the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined.[14] This provides definitive information on bond lengths, bond angles, and stereochemistry.[13]
Comparison with Other Techniques:
| Technique | Information Type | Sample Requirement | Key Advantage | Primary Limitation |
| X-ray Crystallography | Solid-state 3D structure. | High-quality single crystal.[12] | Unambiguous determination of absolute and relative stereochemistry. | Growing suitable crystals can be a significant challenge.[14] |
| NMR Spectroscopy | Solution-state structure and connectivity. | Soluble sample. | Provides information on dynamic processes in solution. | Does not provide a single, static 3D structure. |
| Mass Spectrometry | Molecular formula and fragmentation. | Small amount of sample. | High sensitivity. | Provides limited information on 3D structure and stereochemistry. |
Experimental Protocol: A Workflow for Crystal Structure Determination
-
Crystal Growth: This is often the most challenging step.[14] Systematically screen various solvents and solvent combinations using techniques such as slow evaporation, vapor diffusion, or cooling crystallization to obtain diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures to minimize thermal motion.[12]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using specialized software. Refine the atomic positions and thermal parameters to obtain a final, high-quality structural model.
-
Structure Validation: The final structure is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.[13] The resulting structure, including bond lengths, angles, and stereochemistry, must be chemically reasonable and consistent with the data from NMR and MS.
Caption: Workflow for obtaining an unambiguous 3D structure via X-ray crystallography.
Conclusion: An Integrated and Self-Validating Approach
The structural confirmation of novel molecules derived from 4-Difluoromethoxy-3-methyl-benzeneboronic acid requires a rigorous and integrated analytical strategy. While NMR spectroscopy provides the foundational information on connectivity and solution-state structure, and mass spectrometry confirms the molecular formula and offers corroborating fragmentation data, single-crystal X-ray crystallography stands as the ultimate arbiter of the three-dimensional atomic arrangement. By employing these techniques in a complementary and self-validating manner, researchers can establish the structure of their novel compounds with the highest degree of confidence, paving the way for successful drug development and materials science innovation.
References
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- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
- Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis.
- Small molecule X-ray crystallography. The University of Queensland.
- Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.
- Mass spectrometnc analysis for organic boron compounds.
-
X-ray crystallography. Wikipedia. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- NMR as a “Gold Standard” Method in Drug Design and Discovery.
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A Comparative Efficacy Guide to 4-Difluoromethoxy-3-methyl-benzeneboronic Acid in Modern Cross-Coupling Reactions
In the landscape of modern drug discovery and development, the strategic introduction of unique structural motifs is paramount for modulating the pharmacological properties of lead compounds. The 4-difluoromethoxy-3-methylphenyl moiety is of particular interest, as the difluoromethoxy group can serve as a bioisostere for other functional groups, enhancing metabolic stability and lipophilicity. 4-Difluoromethoxy-3-methyl-benzeneboronic acid is a key building block for incorporating this valuable fragment. This guide provides an in-depth comparison of its efficacy in two cornerstone cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N/C-O bond formation. We will also contrast the Chan-Lam reaction with the Buchwald-Hartwig amination to provide a broader context for C-N bond-forming strategies.
The Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a pillar of synthetic chemistry, celebrated for its mild conditions and exceptional functional group tolerance, making it a workhorse in the pharmaceutical industry for constructing biaryl structures.[1][2]
Mechanistic Overview
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The base is critical for activating the boronic acid into a more nucleophilic boronate species, which facilitates the often rate-determining transmetalation step.[3][4]
Performance Analysis of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
The electronic nature of the substituents on the boronic acid significantly impacts the reaction rate. 4-Difluoromethoxy-3-methyl-benzeneboronic acid presents a nuanced electronic profile: the methyl group is weakly electron-donating, while the difluoromethoxy group is strongly electron-withdrawing. This combination results in an overall electron-deficient character, which can slow the transmetalation step compared to electron-rich boronic acids.[3] However, its performance is generally robust, though it may require more carefully optimized conditions, such as the use of highly active catalysts.
Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Effect | Expected Relative Rate | Typical Yield Range (%) | Key Considerations |
|---|---|---|---|---|
| 4-Difluoromethoxy-3-methyl-benzeneboronic acid | Net Electron-Withdrawing | Moderate to Slow | 70-90% | May require stronger bases or more active catalyst systems to achieve high yields.[3][5] |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | Fast | 90-99% | Excellent reactivity due to increased nucleophilicity.[3] |
| Phenylboronic acid | Neutral | Moderate | 85-98% | Baseline standard for comparison.[3] |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing | Slow | 60-85% | Slower transmetalation; risk of protodeboronation under harsh basic conditions.[3][6] |
Note: Yields are illustrative and highly dependent on the specific coupling partner, catalyst, base, and solvent system employed.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for coupling an aryl bromide. Optimization of catalyst, ligand, and base is often necessary for challenging substrates.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-difluoromethoxy-3-methyl-benzeneboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. The choice of a bulky, electron-rich biaryl phosphine ligand like XPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with electron-deficient or sterically hindered partners.[5]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
The Chan-Lam Cross-Coupling: A Mild Path to C-N and C-O Bonds
The Chan-Lam coupling offers a powerful, copper-catalyzed alternative to palladium-based methods for forming aryl-heteroatom bonds.[7][8] Its key advantages include often being conducted at room temperature and open to the air, making it an operationally simpler procedure.[9][10]
Mechanistic Overview
The mechanism is believed to involve the formation of a Cu(II) complex, which undergoes transmetalation with the boronic acid. The resulting intermediate can then proceed through a Cu(III) species, which undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[8][10] Oxygen from the air serves to re-oxidize Cu(I) back to the active Cu(II) state, completing the catalytic cycle.[7]
Performance Analysis in Chan-Lam Amination
In Chan-Lam reactions, the presence of electron-withdrawing groups on the boronic acid, such as the difluoromethoxy group in our target molecule, can be beneficial. It can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step with the copper catalyst.[11] This often leads to good to excellent yields for the formation of C-N bonds with a variety of amines and other N-nucleophiles.
Table 2: Comparative Performance in Chan-Lam N-Arylation with Aniline
| Boronic Acid | Substituent Effect | Expected Efficacy | Typical Yield Range (%) | Key Considerations |
|---|---|---|---|---|
| 4-Difluoromethoxy-3-methyl-benzeneboronic acid | Net Electron-Withdrawing | Good to Excellent | 75-95% | The electron-withdrawing group often enhances reactivity in this coupling.[11] |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | Moderate to Good | 70-90% | Generally effective, though less reactive than electron-deficient counterparts. |
| Phenylboronic acid | Neutral | Good | 80-95% | Serves as a reliable standard substrate.[7] |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing | Excellent | 85-98% | Highly activated towards this transformation. |
Field-Proven Experimental Protocol: Chan-Lam Amination
This protocol describes a general procedure for the N-arylation of an amine.[8]
-
Reaction Setup: In a vial open to the air, add the amine (1.0 mmol, 1.0 equiv), 4-difluoromethoxy-3-methyl-benzeneboronic acid (1.5 mmol, 1.5 equiv), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), and a suitable base/ligand such as pyridine or 4-(dimethylamino)pyridine (DMAP) (2.0 mmol, 2.0 equiv). The use of excess boronic acid is common to drive the reaction to completion.
-
Solvent Addition: Add a solvent such as dichloromethane (DCM) or methanol (5 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 12-48 hours. The reaction is typically monitored by TLC or LC-MS until the starting amine is consumed.
-
Work-up and Purification: Once complete, filter the reaction mixture through a pad of silica gel or Celite, eluting with ethyl acetate to remove the copper salts. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[8]
Contextual Comparison: Chan-Lam vs. Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the other dominant methodology.[12][13] It is a palladium-catalyzed reaction that couples an aryl halide or triflate with an amine.[14] Understanding its characteristics is essential for making an informed decision when planning a synthesis.
Table 3: Head-to-Head Comparison of C-N Coupling Methodologies
| Feature | Chan-Lam Amination | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd₂(dba)₃) with phosphine ligands |
| Aryl Source | Arylboronic Acid | Aryl Halide or Triflate |
| Atmosphere | Typically open to air[9] | Requires inert atmosphere (Argon/Nitrogen)[15] |
| Temperature | Often room temperature[10] | Often requires heating (80-110 °C)[16] |
| Base | Often a mild amine base (e.g., Pyridine) | Requires a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |
| Substrate Scope | Broad for N-H compounds (amines, amides, etc.)[7] | Extremely broad for amines and aryl halides.[12][17] |
| Key Advantage | Operational simplicity, mild conditions. | Unparalleled scope and reliability for challenging substrates. |
Summary and Strategic Recommendations
4-Difluoromethoxy-3-methyl-benzeneboronic acid is a highly effective reagent for introducing the valuable 4-difluoromethoxy-3-methylphenyl moiety into complex molecules. Its performance, however, is context-dependent.
-
For C-C bond formation , the Suzuki-Miyaura reaction is the method of choice. While the electron-deficient nature of this boronic acid may necessitate optimization (e.g., using advanced catalysts like XPhos Pd G3), it reliably delivers biaryl products.
-
For C-N bond formation , the Chan-Lam coupling represents a mild, operationally simple, and efficient strategy. The electron-withdrawing character of the difluoromethoxy group is often advantageous, leading to high yields under ambient conditions.
-
The choice between Chan-Lam and Buchwald-Hartwig for N-arylation depends on the available starting materials and desired reaction conditions. If the arylboronic acid is readily available and mild conditions are a priority, Chan-Lam is an excellent choice. If starting from an aryl halide, or if coupling a particularly challenging amine, the broader and more robust scope of the Buchwald-Hartwig amination may be necessary, despite its more stringent reaction requirements.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical handling and disposal that prioritizes safety, regulatory compliance, and scientific integrity. The following guide for 4-Difluoromethoxy-3-methyl-benzeneboronic acid is designed to be a self-validating system, explaining the causality behind each step to ensure safe and responsible laboratory operations.
This organoboron compound, like many boronic acid derivatives, is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling.[1] However, its proper disposal is critical to protect both laboratory personnel and the environment. While boronic acids are generally considered to have low toxicity, their ultimate degradation product is boric acid, and specific derivatives can present unique hazards.[2]
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the chemical's hazards is paramount. 4-Difluoromethoxy-3-methyl-benzeneboronic acid is a solid substance whose primary risks are associated with irritation upon contact and potential environmental harm if released improperly.[3][4][5]
Key Hazards:
-
Skin and Eye Irritation: Direct contact with the solid or dust can cause significant irritation.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5][6]
-
Aquatic Toxicity: While data for this specific compound is limited, related boronic acids and fluorinated aromatics are classified as harmful or toxic to aquatic life.[4] Therefore, release into the environment must be strictly avoided.[7]
Table 1: Hazard Profile Summary for Boronic Acid Derivatives
| Hazard Classification | Category | GHS Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][5][6] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[4][5][6] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[4] |
Note: This table is a composite based on similar boronic acid structures. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are using.
Personal Protective Equipment (PPE) for Disposal
The causality for PPE selection is directly linked to the hazards identified above. The goal is to create a complete barrier between the chemical and your body.
Table 2: Required Personal Protective Equipment (PPE)
| Area of Protection | Required Equipment | Rationale |
|---|---|---|
| Eyes & Face | Safety glasses with side-shields or chemical splash goggles.[8] A face shield may be required for bulk transfers. | Protects against accidental splashes or airborne dust particles reaching the eyes.[4] |
| Hands | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[8] Gloves must be inspected before use and disposed of as contaminated waste after handling.[8] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a well-ventilated area without generating dust. If dust is unavoidable, use a NIOSH-approved P95 or P100 particulate respirator.[8] | Prevents inhalation of irritating dust particles.[5] |
Disposal Workflow and Logic
The following diagram outlines the decision-making process for the proper disposal of 4-Difluoromethoxy-3-methyl-benzeneboronic acid waste. This workflow ensures that all waste streams are correctly segregated and managed from the point of generation to final collection.
Caption: Disposal workflow for 4-Difluoromethoxy-3-methyl-benzeneboronic acid.
Step-by-Step Disposal Protocol
This protocol provides the direct, operational steps for safe disposal. Adherence to these steps is mandatory for compliance and safety.
1. Waste Characterization and Segregation:
-
Solid Waste: All forms of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, including expired reagent, reaction byproducts, and residue, must be treated as solid hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weigh paper, pipette tips, and paper towels used for cleaning spills, must also be disposed of as hazardous waste.[9] Do not dispose of these items in the regular trash.
2. Container Selection and Labeling:
-
Use Compatible Containers: Collect solid waste in its original container if possible, or in a new, clean, chemically compatible container with a secure lid, such as a high-density polyethylene (HDPE) jar.[10][11]
-
Label Immediately: Affix a hazardous waste label to the container as soon as you begin accumulating waste.[10][12] The label must include:
3. Accumulation and Storage:
-
Transfer Solids Carefully: When transferring the solid waste, do so in a well-ventilated area (e.g., a chemical fume hood) to minimize the potential for creating and inhaling dust.[5][8]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[11][13] This prevents accidental spills and release of vapors or dust.
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[10][11] The SAA must be equipped with secondary containment to contain any potential leaks.[10]
-
Avoid Incompatibilities: Do not mix this waste with other chemical waste streams in the same container.[14] Boronic acids can be incompatible with strong oxidizing agents, reducing agents, acids, and bases.[3]
4. Final Disposal:
-
Arrange for Professional Disposal: Once the container is full or you are finished with the project, arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][15]
-
NEVER Use Drain or Trash Disposal: This chemical must not be poured down the drain or thrown in the regular trash.[8] This is a direct violation of environmental regulations and is unsafe, primarily due to its potential harm to aquatic ecosystems.[4]
Emergency and Spill Procedures
Accidents can happen, and a prepared response is part of a safe disposal plan.
-
Personal Protection: Before addressing a spill, ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Containment: For a small, dry spill, prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep or vacuum up the spilled material and place it into a labeled hazardous waste container for disposal.[3][5][6] Avoid actions that generate dust.[5]
-
Decontamination: After the solid material is collected, decontaminate the area with soap and water. Collect the cleaning materials (e.g., paper towels) and dispose of them as hazardous waste.[7]
-
Reporting: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.
By following this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of 4-Difluoromethoxy-3-methyl-benzeneboronic acid, upholding the highest standards of laboratory practice.
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- 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS, 151103-08-1 Safety D
- 3-(Difluoromethoxy)
- SAFETY DATA SHEET - 4-(Difluoromethoxy)-3-methoxybenzoic acid. Fisher Scientific.
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- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA).
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A Senior Application Scientist's Guide to Handling 4-Difluoromethoxy-3-methyl-benzeneboronic Acid
This guide provides essential safety and logistical information for the handling, use, and disposal of 4-Difluoromethoxy-3-methyl-benzeneboronic acid. As a crucial building block in modern synthetic chemistry, particularly in drug discovery, understanding its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of risk assessment and the hierarchy of controls.
Hazard Identification: Understanding the Compound
4-Difluoromethoxy-3-methyl-benzeneboronic acid is an organoboron compound. While boronic acids are celebrated for their utility in reactions like the Suzuki-Miyaura coupling, they are not benign.[1] Their reactivity and potential for biological interaction necessitate careful handling. The primary hazards, extrapolated from data on structurally similar compounds, are summarized below.
Table 1: GHS Hazard Profile for Structurally Related Benzeneboronic Acids
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[4][5][6] |
Expert Insights on Boronic Acid Stability: Beyond the immediate toxicological hazards, researchers must be aware of the inherent chemical sensitivities of boronic acids:
-
Protodeboronation: The carbon-boron bond can be cleaved in the presence of water or other protic sources, replacing the boronic acid group with a hydrogen atom.[7] This decomposition pathway can compromise sample integrity and reaction stoichiometry.
-
Oxidation: Boronic acids are susceptible to oxidative degradation.[7]
-
Boroxine Formation: Under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine.[7] While often reversible, this can complicate characterization and weighing.
These properties underscore the need for a controlled environment, justifying the stringent engineering controls and PPE detailed below.
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is the last line of defense. A comprehensive safety plan prioritizes engineering and administrative controls to minimize exposure potential.
Caption: Hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Core Directive: Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the task and the associated risk of exposure. The following recommendations are based on a risk assessment for handling solid, powdered 4-Difluoromethoxy-3-methyl-benzeneboronic acid.
Respiratory Protection
-
Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[8][9] The fume hood is an engineering control that removes the hazard at the source.
-
Secondary Control: In the rare event a fume hood is not available or during a large-scale cleanup where dust generation is unavoidable, respiratory protection is required. A full-face or half-mask air-purifying respirator (APR) with P100 (particulate) filters is the minimum requirement.[5][10] All respirator users must be part of a formal respiratory protection program with proper fit-testing, as mandated by OSHA and other regulatory bodies.[8][11]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[8]
-
Required for Handling: Due to the severe eye irritation risk, chemical splash goggles are required when handling the solid or its solutions.[8][12]
-
Best Practice/High-Risk Operations: When handling larger quantities (>1 liter of solution) or performing any operation with a significant splash potential, a face shield must be worn over chemical splash goggles.[8][13] A face shield alone is insufficient protection.[8]
Hand Protection (Gloves)
-
Material: Nitrile gloves are the standard for incidental contact. Ensure they are of sufficient thickness (at least 4 mil).
-
Double Gloving: For weighing and transferring the solid, double gloving is strongly recommended. This provides protection in case the outer glove is breached.
-
For Chemicals of Unknown Permeation: For prolonged contact or when handling solutions where the solvent's permeation characteristics are a concern, a two-layer glove system is advised: an inner flexible laminate glove (e.g., Silver Shield) with a heavier, chemically resistant outer glove (e.g., neoprene or butyl rubber) is a robust option.[8][14]
-
Procedure: Always remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[12]
Body Protection
-
Standard Use: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Splash Risk: For operations involving larger volumes or a higher risk of spills, a chemical-resistant apron or disposable coveralls (e.g., Tychem) should be worn over the lab coat.[14]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.
Operational & Disposal Plans
Step-by-Step Protocol for Handling and Weighing
-
Preparation: Don all required PPE (lab coat, double gloves, chemical splash goggles) before entering the designated handling area.
-
Verify Engineering Controls: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Verify the airflow monitor is functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, container for the prepared solution, waste container) inside the fume hood before introducing the chemical.
-
Chemical Transfer: Retrieve the stock bottle of 4-Difluoromethoxy-3-methyl-benzeneboronic acid. Keeping the bottle within the fume hood, carefully open it.
-
Weighing: Use a clean spatula to transfer the desired amount of solid to the weigh paper or boat on a tared balance. Perform this action slowly and deliberately to minimize dust generation.
-
Closure: Securely cap the stock bottle immediately after use.
-
Dissolution/Use: Transfer the weighed solid to its destination vessel. If preparing a solution, add the solvent slowly.
-
Initial Cleanup: Gently wipe the spatula and any minor dust from the work surface with a solvent-dampened towel. Dispose of the towel and weigh paper in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, then inner gloves), washing hands immediately after.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or outside of a containment device like a fume hood, alert others and contact your institution's Environmental Health & Safety (EHS) department. For small spills inside a fume hood, cover with an inert absorbent material, carefully sweep it up, and place it in a sealed, labeled hazardous waste container.
Disposal Plan
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Waste Segregation: All materials contaminated with 4-Difluoromethoxy-3-methyl-benzeneboronic acid, including gloves, weigh paper, and excess reagent, must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Difluoromethoxy-3-methyl-benzeneboronic acid."
-
Aqueous Waste: While some boronic acids can be captured using specialized scavengers or manipulated by pH-dependent ester formation, this is typically for recovery, not disposal.[15][16] Unless a specific, validated deactivation protocol is in place, all aqueous and organic solutions containing this compound must be collected as hazardous liquid waste. Do not pour down the drain.[17]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[3]
Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.
References
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 3,4-Bis(difluoromethoxy)benzoic acid. Retrieved from [Link]
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Fisher Scientific. (2024). Safety Data Sheet: 4-(Difluoromethoxy)-3-methoxybenzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
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Zhang, Y., et al. (2019). Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]
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Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Self-healing materials based on boronic acid derivatives. Materials Chemistry A. Retrieved from [Link]
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Catalyst Education. (2020). Handling and Storing Chemicals. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







